2-Amino-4-methylnicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFXOUQUTBGLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439158 | |
| Record name | 2-Amino-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71493-76-0 | |
| Record name | 2-Amino-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methyl-nicotinonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-methylnicotinonitrile chemical properties and structure
An In-depth Technical Guide on 2-Amino-4-methylnicotinonitrile: Chemical Properties and Structure
Introduction
This compound, a substituted cyanopyridine derivative, is a heterocyclic compound of interest in medicinal chemistry and materials science. The cyanopyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
The structural identity of this compound is defined by its IUPAC name, CAS registry number, and various chemical notations.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 71493-76-0 | [4] |
| IUPAC Name | 2-Amino-4-methylpyridine-3-carbonitrile | N/A |
| Molecular Formula | C₇H₇N₃ | [4][5][6] |
| SMILES | Cc1ccnc(N)c1C#N | [6] |
| InChI | InChI=1S/C7H7N3/c1-5-3-10-7(9)6(4-8)2-5/h2-3H,1H3,(H2,9,10) | N/A |
| InChI Key | GJHFAHVMZHRUFR-UHFFFAOYSA-N |[6] |
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 133.15 g/mol | [4][6] |
| Appearance | Off-white to yellow solid | [6] |
| Purity | ≥95% | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
| Solubility | Data not available | |
Spectral Properties
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Description |
|---|---|---|---|
| 3490 - 3300 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Two distinct sharp bands are expected, characteristic of a primary amine.[1] |
| 2230 - 2210 | Nitrile (C≡N) | Stretch | A strong, sharp absorption band indicating the presence of the cyano group. |
| 1650 - 1600 | Primary Amine (N-H) | Bending (Scissoring) | A medium to strong band confirming the amino group.[1] |
| 1600 - 1450 | Aromatic Ring (C=C, C=N) | Stretch | Multiple sharp bands indicating the pyridine ring structure. |
¹H and ¹³C NMR Spectroscopy: Detailed experimental NMR data is not available in the search results. However, a proton NMR spectrum would be expected to show a singlet for the methyl group protons, distinct signals for the two aromatic protons on the pyridine ring, and a broad singlet for the amine protons. A carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule.
Experimental Protocols: Synthesis
Substituted 2-aminonicotinonitriles are commonly synthesized via a multi-component reaction involving a chalcone intermediate, malononitrile, and an ammonia source like ammonium acetate.[1][3] This one-pot synthesis is efficient and widely used for generating a library of cyanopyridine derivatives.
A plausible synthetic route is outlined below:
Caption: General workflow for the synthesis of 2-aminonicotinonitrile derivatives.
Detailed Methodology:
-
Chalcone Synthesis: An appropriate chalcone precursor is first synthesized by reacting a suitable ketone and aldehyde under basic conditions (e.g., 10% alcoholic NaOH).[1]
-
Cyclization Reaction: The synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 mmol) are combined in a round-bottom flask.[1]
-
Reflux: Absolute ethanol is added as the solvent, and the mixture is heated to reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.
Biological Activity and Relevance in Drug Development
The cyanopyridine core is of significant interest to drug development professionals due to its prevalence in molecules with diverse biological activities.[2][3] Derivatives of this scaffold have been reported to possess:
-
Anti-inflammatory Effects [2]
While specific biological data for this compound (CAS 71493-76-0) is not detailed in the provided search results, its structural similarity to other active aminonicotinonitriles makes it a valuable candidate for screening in drug discovery programs. For instance, the related compound 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible NO synthase (NOS II), an enzyme relevant in inflammatory processes.[7] This suggests that this compound could be investigated for similar inhibitory activities.
Conclusion
This compound is a well-defined chemical entity with a structure amenable to synthetic modification. Its core physicochemical properties have been established, although further experimental data on solubility and spectral characteristics would be beneficial. The synthetic routes are well-documented for analogous structures, providing a clear path for its preparation and derivatization. Given the established biological importance of the cyanopyridine scaffold, this compound represents a valuable building block for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-4-methylnicotinonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
2-Amino-4-methylnicotinonitrile is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 71493-76-0 | [1] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
Synthesis and Experimental Protocols
A patent describes a process for producing 2-amino-nicotinonitrile intermediates which involves the condensation of a 1,1-dicyanopropylene of the formula XCH=CH=C(CN)₂, where X is a methyl or isopropyl group, with triethyl orthoformate. This reaction is conducted in the presence of acetic anhydride at a temperature of approximately 100 to 150°C. The resulting intermediate, an l-ethoxy-2-alkyl-4,4-dicyano-1,3-butadiene, is then reacted with ammonia to yield the 2-amino-nicotinonitrile derivative.
For the synthesis of related 2-amino-4,6-diphenylnicotinonitriles, a two-step process is often employed. This involves an initial base-catalyzed reaction of acetophenones and aldehydes to form chalcones. These chalcones are then reacted with malononitrile and ammonium acetate under reflux conditions to yield the final product.[2] Microwave irradiation has also been utilized to enhance the efficiency of such syntheses.
A generalized workflow for the synthesis of aminonicotinonitrile derivatives can be visualized as follows:
Potential Biological Activity and Signaling Pathways
Direct research on the biological activity and associated signaling pathways of this compound is limited in currently available literature. However, valuable insights can be drawn from studies on structurally similar compounds, particularly 2-amino-4-methylpyridine .
Research has shown that 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (iNOS or NOS II).[3] Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. The NOS family of enzymes, which includes neuronal NOS (nNOS), endothelial NOS (eNOS), and iNOS, catalyzes the production of NO from L-arginine. While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is induced by inflammatory stimuli and can produce large, sustained amounts of NO, which can be cytotoxic.
The inhibitory action of 2-amino-4-methylpyridine on iNOS suggests that it acts as a competitive inhibitor with respect to the substrate, L-arginine.[3] This inhibition leads to a reduction in the production of nitric oxide in inflammatory conditions.
Based on this, a hypothetical signaling pathway involving the inhibition of iNOS by a compound like this compound can be proposed:
This proposed mechanism suggests that this compound could be a valuable scaffold for the development of novel anti-inflammatory agents by targeting the iNOS pathway. Further research is required to validate this hypothesis and to fully elucidate the specific molecular interactions and downstream effects.
Applications in Drug Development
The structural motif of 2-aminonicotinonitrile is a key pharmacophore in various biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a compound to its target. The amino group provides a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Given the potential iNOS inhibitory activity, this compound and its derivatives could be explored for the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. The development of selective iNOS inhibitors is a significant area of research, as non-selective inhibition of all NOS isoforms can lead to undesirable side effects.
Conclusion
This compound is a chemical entity with established physical properties and a foundation for synthetic approaches. While direct biological data is sparse, the activity of structurally related compounds points towards a promising future in the exploration of its potential as an iNOS inhibitor. This technical guide provides a summary of the current knowledge and a framework for future research and development efforts in the field of medicinal chemistry. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully realize its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylnicotinonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-methylnicotinonitrile, a key heterocyclic scaffold in medicinal chemistry, and its subsequent derivatization. This document details established synthetic protocols, presents comparative quantitative data, and explores the interaction of these compounds with key signaling pathways relevant to drug discovery.
Core Synthesis of this compound
The synthesis of this compound (a specific 2-amino-3-cyanopyridine) is most efficiently achieved through a one-pot, multi-component reaction. This approach offers advantages in terms of procedural simplicity, reduced reaction time, and often, higher yields compared to multi-step methods. The primary method involves the condensation of a simple ketone (acetone), an activated nitrile (malononitrile), an aldehyde (which for the core synthesis can be considered as a formaldehyde equivalent or approached via a related strategy), and an ammonium salt, which serves as the nitrogen source for the pyridine ring.
A common and effective strategy for synthesizing polysubstituted 2-aminonicotinonitriles involves the reaction of an appropriate aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1] For the specific synthesis of this compound, acetone serves as the methyl ketone component. These reactions can be facilitated by various catalysts and reaction conditions, including microwave irradiation and the use of ionic liquids to promote environmentally benign procedures.[1][2]
Another relevant synthetic pathway is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile which, after acidic hydrolysis, yields a cyclic ketone. This reaction is conceptually related to the Dieckmann condensation and is a classic method for forming cyclic compounds.[3][4] The mechanism involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[3]
Multi-component Synthesis Experimental Protocol
This protocol is a representative procedure based on established one-pot syntheses of related 2-amino-3-cyanopyridines.
Materials:
-
Acetone
-
Malononitrile
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
Ammonium acetate
-
Catalyst (e.g., piperidine, boric acid, or a reusable solid acid catalyst)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of acetone, malononitrile, and the formaldehyde source.
-
Add 1.5 to 2 equivalents of ammonium acetate.
-
Add the catalyst (e.g., 10 mol% of piperidine or boric acid).
-
Add a suitable solvent, such as ethanol, to dissolve the reactants.
-
The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for a period ranging from 2 to 24 hours, depending on the specific catalyst and reactants used. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol or water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Synthesis via Isopropylidenemalononitrile Intermediate
An alternative two-step approach involves the initial Knoevenagel condensation of acetone and malononitrile to form isopropylidenemalononitrile. This intermediate is then reacted to form the final pyridine ring.
Step 1: Synthesis of Isopropylidenemalononitrile
-
In a round-bottom flask, a mixture of acetone and malononitrile in a suitable solvent (e.g., benzene or toluene) is treated with a catalytic amount of a base like piperidine or β-alanine.
-
The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.
-
After the reaction is complete, the solvent is removed under reduced pressure, and the crude isopropylidenemalononitrile can be purified by distillation or recrystallization.
Step 2: Cyclization to this compound
-
The isopropylidenemalononitrile is then condensed with a suitable C1 synthon and an ammonia source to form the pyridine ring. For instance, it can be condensed with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with anhydrous ammonia in ethanol to yield this compound.[5]
Synthesis of this compound Derivatives
The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives. The synthetic strategies generally involve modifications at the amino group, the nitrile group, or the pyridine ring itself. A common approach for creating diversity is to use substituted ketones or aldehydes in the initial multi-component reaction.
Representative Experimental Protocol for Derivative Synthesis
This protocol outlines the synthesis of a 2-amino-4,6-diaryl-3-cyanopyridine derivative, a common structural motif with significant biological activity.
Materials:
-
A substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (2 mmol), the methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a dry flask.[1]
-
The flask is connected to a reflux condenser.
-
The mixture can be heated under conventional reflux in a solvent like ethanol or subjected to microwave irradiation (e.g., for 7-9 minutes) without a solvent.[1]
-
After the reaction is complete, the mixture is cooled and washed with a small amount of ethanol.
-
The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.[1]
Quantitative Data on Synthesis
The following tables summarize the reaction conditions and yields for the synthesis of 2-amino-3-cyanopyridine derivatives using various catalytic systems.
| Catalyst | Aldehyde (1 mmol) | Ketone (1 mmol) | Malononitrile (1 mmol) | Ammonium Acetate (mmol) | Conditions | Time | Yield (%) | Reference |
| Boric Acid | 2,4-Dichlorobenzaldehyde | Acetophenone | 1 | 1.5 | Microwave, Solvent-free | 5-10 min | 86-96 | [6] |
| None | Aromatic Aldehydes | Acetophenones | 1 | 1.5 | Microwave, Solvent-free | 7-9 min | 72-86 | [1] |
| [Bmim][BF4] | Aromatic Aldehydes | Acetophenones | 1 | 1.5 | 80 °C, Solvent-free | 30-60 min | 86-96 | [2] |
| Cu/C | Aromatic Aldehydes | Various Ketones | 1 | 1.5 | 100 °C, Solvent-free | 30-60 min | Good to Excellent | [7] |
| Fe3O4@THAM-Mercaptopyrimidine | Aromatic Aldehydes | Various Ketones | 1 | 1.5 | 70 °C, Solvent-free | - | High | [8] |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer.
CDK8 Signaling Pathway
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a key role in transcriptional regulation. In several cancers, CDK8 activity is linked to oncogenic signaling pathways such as the Wnt/β-catenin pathway.[9] Inhibition of CDK8 is a promising therapeutic strategy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Amino-4-methylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-methylnicotinonitrile (CAS No. 71493-76-0; Molecular Formula: C₇H₇N₃; Molecular Weight: 133.15 g/mol ).[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, based on characteristic functional group analysis and available data.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic CH | ~8.0 - 8.2 | Doublet | H-6 |
| Aromatic CH | ~6.6 - 6.8 | Doublet | H-5 |
| NH₂ | ~5.0 - 6.0 | Broad Singlet | Amino Protons |
| CH₃ | ~2.4 - 2.6 | Singlet | Methyl Protons |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |
| C=N (Nitrile) | ~117 - 120 | -CN | |
| Aromatic C-NH₂ | ~160 - 162 | C-2 | |
| Aromatic C-CH₃ | ~155 - 158 | C-4 | |
| Aromatic CH | ~150 - 152 | C-6 | |
| Aromatic C (Quaternary) | ~108 - 112 | C-3 | |
| Aromatic CH | ~105 - 108 | C-5 | |
| CH₃ | ~20 - 25 | Methyl Carbon |
Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. A certificate of analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with the expected structure.[2]
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibrational Mode |
| N-H (Amino) | 3400 - 3200 (two bands) | Asymmetric & Symmetric Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 2980 - 2850 | Stretching |
| C≡N (Nitrile) | 2230 - 2210 | Stretching |
| C=C, C=N (Aromatic Ring) | 1650 - 1450 | Ring Stretching |
| N-H (Amino) | 1640 - 1560 | Bending |
| C-H (Aliphatic) | 1470 - 1370 | Bending |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z Value | Assignment |
| Electrospray Ionization (ESI-MS) | 134.07 | [M+H]⁺ |
| 156.05 | [M+Na]⁺ |
Note: The molecular ion peak [M]⁺ would be observed at m/z 133.06 in techniques like Electron Ionization (EI). Fragmentation patterns would likely involve the loss of HCN (m/z 27) and CH₃CN (m/z 41).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5] Further dilution may be necessary depending on the sensitivity of the instrument.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition (ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximize the signal of the protonated molecule [M+H]⁺.
-
-
Data Acquisition (EI):
-
Introduce the sample (often via a direct insertion probe for solids) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).
-
This high-energy ionization leads to the formation of the molecular ion [M]⁺ and characteristic fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analyses.
Caption: Logical relationships between spectroscopic techniques and derived structural information.
References
Biological activity of 2-Amino-4-methylnicotinonitrile
An In-depth Technical Guide on the Biological Activity of 2-Amino-4-methylnicotinonitrile and Its Analogs
Executive Summary: The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of derivatives based on this core, with a particular focus on anticancer, anti-inflammatory, and antimicrobial applications. This document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.
Introduction
The pyridine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds. Within this class, 2-aminonicotinonitriles represent a particularly versatile scaffold, characterized by a pyridine ring substituted with an amino group at position 2 and a nitrile group at position 3. The nitrile moiety is significant in drug design; it can act as a hydrogen bond acceptor, serve as a bioisostere for carbonyl groups to optimize target binding, and often confers metabolic stability.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including antiproliferative, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on the biological activities associated with this compound and its structurally related analogs, providing detailed data and methodologies to facilitate further research and development.
Synthesis Strategies
Derivatives of 2-aminonicotinonitrile are commonly synthesized through efficient one-pot, multi-component reactions. This approach allows for the rapid assembly of complex molecules from simple starting materials, offering high yields and atom economy. A typical synthesis involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often facilitated by a catalyst under thermal, microwave, or ultrasonic irradiation conditions.[3][5][6]
Caption: General workflow for one-pot synthesis of 2-aminonicotinonitrile derivatives.
Experimental Protocol: One-Pot Synthesis of 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile[7]
-
Reactant Preparation: An equimolar mixture of benzaldehyde (0.01 mol), malononitrile (0.01 mol, 0.66 g), and 1-(2,4-dimethoxyphenyl)ethan-1-one (0.01 mol, 1.8 g) is prepared.
-
Addition of Ammonium Acetate: Ammonium acetate (0.015 mol, 1.16 g) is added to the reactant mixture.
-
Reaction: The mixture is fused (heated without a solvent) at 100 °C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the resulting solid residue is washed several times with water to remove unreacted ammonium acetate and other water-soluble impurities.
-
Purification: The crude product is purified by recrystallization from hot ethanol to yield the final compound.
Anticancer and Cytotoxic Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-aminonicotinonitrile derivatives against a range of human cancer cell lines. These compounds have shown particular efficacy against breast and prostate cancer cells, with some analogs exhibiting greater potency than standard chemotherapeutic agents like Doxorubicin and 5-fluorouracil.[3][4][7]
Table 1: In Vitro Cytotoxicity of Selected 2-Aminonicotinonitrile Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| Compound 3¹ | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [3] |
| Compound 3¹ | MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [3] |
| Compound 4¹ | MDA-MB-231 (Breast) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 | [3] |
| Compound 4¹ | MCF-7 (Breast) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 | [3] |
| Various Pyridines² | PC3 (Prostate) | 0.1 – 0.85 | 5-Fluorouracil | 7.49 | [7] |
| Various Pyridines² | HeLa (Cervical) | 1.2 – 74.1 | 5-Fluorouracil | - | [7] |
¹ Structure: 2-amino-4,6-diphenylnicotinonitrile derivatives. ² Structure: 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.
Proposed Mechanism of Action: CDK2 Inhibition
One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of cyclin-dependent kinases (CDKs).[7] CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer. Molecular modeling studies have shown that 2-aminonicotinonitrile derivatives can effectively bind to the active site of CDK2, preventing the phosphorylation of the retinoblastoma protein (pRb).[7] This inhibition blocks the release of the E2F transcription factor, thereby arresting the cell cycle and preventing proliferation.[7]
References
- 1. 2-Amino-4-bromonicotinonitrile|CAS 1152617-15-6 [benchchem.com]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
2-Amino-4-methylnicotinonitrile: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylnicotinonitrile, a substituted cyanopyridine, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing an amino group, a nitrile moiety, and a pyridine ring with a methyl substituent, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the construction of complex heterocyclic scaffolds of medicinal and biological significance. The strategic positioning of its functional groups makes it an ideal precursor for the synthesis of fused pyrimidine systems, thienopyrimidines, and other privileged structures in drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available starting materials. A common and efficient approach involves the initial condensation of acetone and malononitrile.
A plausible and frequently utilized synthetic pathway is a one-pot, three-component reaction. This method offers advantages in terms of operational simplicity and atom economy.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of related 2-aminonicotinonitriles.
Step 1: Synthesis of Isopropylidenemalononitrile
-
To a stirred solution of malononitrile (1.0 eq) and acetone (1.2 eq) in a suitable solvent such as ethanol, add a catalytic amount of a weak base like piperidine or β-alanine.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol, to yield isopropylidenemalononitrile.
Step 2: Formation of the Intermediate Adduct
-
Isopropylidenemalononitrile (1.0 eq) is dissolved in acetic anhydride.
-
Triethyl orthoformate (1.5 eq) is added to the solution.
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the excess acetic anhydride and other volatile components are removed by distillation under reduced pressure to give the crude intermediate adduct.
Step 3: Cyclization to this compound
-
The crude intermediate adduct is dissolved in a suitable solvent, such as ethanol.
-
The solution is saturated with anhydrous ammonia gas at 0 °C, or a solution of ammonia in ethanol is added.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) in a sealed vessel for 12-24 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Applications in Organic Synthesis
The strategic arrangement of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.
Synthesis of Fused Pyrimidines
This compound readily undergoes cyclocondensation with various reagents to form substituted pyrido[2,3-d]pyrimidines, a scaffold present in numerous biologically active molecules.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Reagent | Conditions | Product | Yield (%) |
| Formamide | Reflux, 4-6 h | 4-Aminopyrido[2,3-d]pyrimidine | 75-85 |
| Urea | Heat (180-200 °C), 2-3 h | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 60-70 |
| Guanidine | NaOEt, EtOH, Reflux, 8-12 h | 2,4-Diaminopyrido[2,3-d]pyrimidine | 70-80 |
| Ethyl Acetoacetate | Polyphosphoric acid, 120-140 °C, 3-4 h | 2,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | 65-75 |
Experimental Protocol: Synthesis of 4-Amino-6-methylpyrido[2,3-d]pyrimidine
-
A mixture of this compound (1.0 eq) and an excess of formamide (10-15 eq) is heated at reflux (approximately 180-190 °C) for 4-6 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to give the pure 4-amino-6-methylpyrido[2,3-d]pyrimidine.
Synthesis of Thieno[2,3-b]pyridines and Thieno[2,3-d]pyrimidines (Gewald Reaction)
The amino and nitrile groups of this compound can participate in the Gewald reaction, a multicomponent reaction that provides access to substituted 2-aminothiophenes. These thiophene derivatives can then be further cyclized to form thieno[2,3-d]pyrimidines.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Table 2: Representative Yields for Gewald Reaction with 2-Aminonicotinonitrile Derivatives
| Ketone/Aldehyde | Base | Solvent | Yield of Thiophene (%) |
| Cyclohexanone | Morpholine | Ethanol | 80-90 |
| Acetone | Diethylamine | Methanol | 75-85 |
| Benzaldehyde | Piperidine | DMF | 70-80 |
| 4-Chlorobenzaldehyde | Morpholine | Ethanol | 85-95 |
Application in Drug Discovery: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Derivatives of 2-aminopyridines, which can be synthesized from this compound, have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. The 2-aminopyridine scaffold serves as a key pharmacophore for potent and selective iNOS inhibition.
iNOS Signaling Pathway
Caption: Simplified iNOS signaling pathway and the point of intervention for 2-aminopyridine-based inhibitors.
Experimental Workflow for Screening iNOS Inhibitors
The development of novel iNOS inhibitors derived from this compound involves a structured screening cascade to evaluate their potency and selectivity.
Caption: A typical experimental workflow for the screening and development of iNOS inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, offering efficient routes to a wide array of complex heterocyclic compounds. Its utility in the construction of fused pyrimidine and thiophene ring systems, coupled with the demonstrated biological activity of its derivatives as iNOS inhibitors, underscores its importance in medicinal chemistry and drug discovery. The synthetic methodologies and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in the development of novel therapeutic agents and functional materials.
A Technical Guide to the Therapeutic Potential of 2-Aminonicotinonitrile Derivatives
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The 2-aminonicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this versatile class of compounds, with a focus on derivatives of the core 2-Amino-4-methylnicotinonitrile structure. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis of 2-Aminonicotinonitrile Derivatives
The synthesis of 2-aminonicotinonitrile derivatives is often achieved through multi-component reactions (MCRs), which offer efficiency and atom economy. A common and effective method is a one-pot condensation reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[1][2][3] This approach allows for the rapid assembly of the substituted pyridine core.
Various catalysts and reaction conditions have been employed to optimize the synthesis. For instance, boric acid has been utilized as a green catalyst under microwave irradiation, leading to high yields of 2-amino-4,6-diarylnicotinonitriles.[1] Other methodologies include the use of ionic liquids as reaction media, which can facilitate the reaction and product isolation.[3] The general mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the final 2-aminonicotinonitrile product.
Experimental Protocol: General Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles [2][4]
This protocol describes a general procedure for the synthesis of 2-amino-4,6-diaryl-nicotinonitrile derivatives.
-
Chalcone Synthesis (Step 1):
-
In a round-bottom flask, dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., 10% alcoholic NaOH) to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting chalcone can be used in the next step with or without further purification.
-
-
2-Aminonicotinonitrile Formation (Step 2):
-
To the chalcone from Step 1 (1 mmol), add malononitrile (1 mmol) and an excess of ammonium acetate (e.g., 3-8 equivalents) in a suitable solvent such as absolute ethanol or acetic acid.
-
Reflux the reaction mixture overnight.
-
After cooling, the precipitate is filtered, washed with water and a cold solvent (e.g., ethanol), and then dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.
-
Experimental Workflow: Synthesis of 2-Aminonicotinonitrile Derivatives
Therapeutic Applications and Biological Activity
Derivatives of 2-aminonicotinonitrile have been investigated for a range of therapeutic applications, with promising results in several areas.
Certain 2-amino-4,6-diphenylnicotinonitrile derivatives have demonstrated significant cytotoxic activity against human breast cancer cell lines.[4] For example, some compounds have shown higher potency than the standard chemotherapeutic drug Doxorubicin in in-vitro assays.[4] The mechanism of action is believed to involve the inhibition of key cellular processes in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity [4]
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of 1.0 × 10⁴ cells/well.
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
After incubation, treat the cells with various concentrations of the test compounds (2-aminonicotinonitrile derivatives) and a control (e.g., Doxorubicin).
-
Incubate the treated cells for another 24 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines [4]
| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Compound 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |
| Compound 3 | < 3.18 | < 4.17 |
| Compound 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |
| Compound 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |
| Compound 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |
Note: The specific structures of compounds 2-6 are detailed in the cited literature.
Analogues of 2-amino-4-methylpyridine, which share a similar structural motif with this compound, have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[5][6] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a valuable therapeutic target. Some of these pyridine derivatives have shown high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, which is crucial for minimizing side effects.[5]
Signaling Pathway: Role of iNOS in Inflammation
Quantitative Data: Inhibition of Nitric Oxide Synthase Isoforms by 2-Amino-4-methylpyridine Analogues [5][6]
| Compound | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| 2-Amino-4-methylpyridine | 6 (mouse) | - | 100 (human) | - | 16.7 |
| Compound 2 | 193 | - | - | - | - |
| Compound 9 | - | - | - | - | - |
| Compound 18 | - | - | - | ~30 | ~10 |
| Compound 20 | - | - | - | - | - |
Note: Data for compounds 2, 9, 18, and 20 are from a study on position-6 substituted 2-amino-4-methylpyridine analogues. The exact IC₅₀ values for some compounds were not provided in the abstract.[5] The IC₅₀ for 2-Amino-4-methylpyridine against human recombinant iNOS was 40 nM.[6]
The 2-aminonicotinonitrile scaffold has been explored for a variety of other therapeutic uses, including:
-
Antimicrobial Activity : Certain derivatives have shown activity against various pathogens.[4]
-
Anthelmintic Activity : Amino-acetonitrile derivatives have demonstrated high activity against parasitic nematodes.[7]
-
SIRT1 Inhibition : The 2-aminonicotinonitrile framework has been investigated for the development of sirtuin-1 (SIRT1) inhibitors, which have potential applications in metabolic diseases and cancer.[4]
-
A₂A Adenosine Receptor Antagonism : Some derivatives have been identified as antagonists of the A₂A adenosine receptor, a target for neurodegenerative diseases and cancer immunotherapy.[4]
Future Directions
The diverse biological activities of 2-aminonicotinonitrile derivatives highlight the significant potential of this chemical class in drug discovery. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : To optimize the potency and selectivity of these compounds for their respective targets.
-
Mechanism of Action Studies : To fully elucidate the molecular mechanisms underlying their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Studies : To evaluate the therapeutic potential of lead compounds in animal models.
-
Exploration of New Therapeutic Areas : To investigate the activity of this scaffold against other disease targets.
The continued exploration of the 2-aminonicotinonitrile chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-methylnicotinonitrile Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-amino-4-methylnicotinonitrile represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of these derivatives. Drawing on available data from structurally similar compounds, this document explores their potential as anticancer and enzyme-inhibiting agents. Detailed experimental protocols for the synthesis of related compounds are provided, alongside a discussion of the signaling pathways they may modulate. This guide aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Introduction
The nicotinonitrile (3-cyanopyridine) scaffold is a key pharmacophore in medicinal chemistry, with several derivatives having been developed into marketed drugs such as Bosutinib, Milrinone, and Neratinib.[1] The presence of the cyano and amino groups on the pyridine ring provides unique electronic properties and hydrogen bonding capabilities, making these compounds versatile ligands for various biological targets. The this compound core, in particular, offers a modifiable scaffold for the development of novel therapeutic agents. This guide will delve into the synthesis and biological evaluation of derivatives based on this core structure, highlighting their potential in drug discovery.
Synthesis of this compound Derivatives
The synthesis of 2-amino-3-cyanopyridine derivatives, including those with a methyl group at the 4-position, can be achieved through various strategies. A common and efficient approach is the one-pot, multi-component reaction under microwave irradiation, which offers advantages such as short reaction times, high yields, and environmentally friendly conditions.[2]
A general synthetic pathway involves the condensation of a ketone (or an enamine precursor), an aldehyde, malononitrile, and an ammonium salt. For the synthesis of this compound, a potential precursor could be 2-chloro-4-methylnicotinonitrile, which can be synthesized from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by chlorination.
General Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is adapted from a general method for the synthesis of 2-amino-3-cyanopyridine derivatives and can be optimized for the specific synthesis of this compound.[2]
Materials:
-
A methyl ketone (e.g., acetone)
-
An appropriate aldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol (for washing and recrystallization)
Procedure:
-
A dry flask is charged with the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
The flask is placed in a microwave oven and connected to a refluxing apparatus.
-
The mixture is irradiated for 7-9 minutes.
-
After completion of the reaction, the mixture is washed with a small amount of ethanol.
-
The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[2]
Diagram of Synthetic Workflow:
Potential Therapeutic Applications
Based on the biological activities of structurally related compounds, this compound derivatives are anticipated to exhibit a range of therapeutic effects, particularly in the areas of oncology and enzyme inhibition.
Anticancer Activity
Derivatives of the closely related 2-amino-4,6-diphenylnicotinonitrile have demonstrated significant cytotoxic activity against human breast cancer cell lines, with some compounds showing higher potency than the standard chemotherapeutic drug, Doxorubicin.[3] This suggests that the 2-aminonicotinonitrile scaffold is a promising starting point for the development of novel anticancer agents.
A proposed mechanism of action for the anticancer effects of 2-aminonicotinonitrile derivatives involves the induction of autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells. One study found that a novel 2-aminonicotinonitrile derivative induced autophagy, leading to apoptosis (programmed cell death) and cell cycle arrest at the G1 phase in gastric cancer cells.[1][4]
Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines [3]
| Compound | MDA-MB-231 IC50 (μM) | MCF-7 IC50 (μM) |
| 1 (unsubstituted) | 78.28 ± 3.9 | > 100 |
| 2 (3-methoxy) | 8.01 ± 0.5 | 16.20 ± 1.3 |
| 3 (4-chloro, 3-methoxy) | 1.81 ± 0.1 | 2.85 ± 0.1 |
| 4 (4-methoxy, 3-methoxy) | 6.93 ± 0.4 | 5.59 ± 0.3 |
| 5 (4-methoxy) | 15.52 ± 1.2 | 20.07 ± 1.5 |
| 6 (4-chloro, 4-methoxy) | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |
Diagram of Proposed Anticancer Mechanism:
Enzyme Inhibition
The structural analogue, 2-amino-4-methylpyridine (lacking the nitrile group), has been identified as a potent inhibitor of inducible nitric oxide synthase (NOS II).[5] This enzyme is involved in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development. The inhibitory activity of 2-amino-4-methylpyridine suggests that this compound derivatives could also be explored as enzyme inhibitors.
Table 2: Inhibitory Activity of 2-Amino-4-methylpyridine Analogues against Nitric Oxide Synthase Isoforms [5]
| Compound | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) |
| 2-amino-4-methylpyridine | 28 | - | - |
| Compound 9 | 193 | >10000 | 2300 |
| Compound 18 | 30 | 900 | 300 |
| Compound 20 | 100 | >10000 | 2000 |
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
This protocol is based on a method used to evaluate the cytotoxicity of 2-amino-4,6-diphenylnicotinonitrile derivatives against breast cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Penicillin and streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture the cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1.0 × 104 cells/well and incubate for 48 hours.
-
Treat the cells with different concentrations of the test compounds and incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]
Diagram of Cytotoxicity Assay Workflow:
Conclusion
This compound derivatives hold significant promise as a scaffold for the development of novel therapeutic agents. The available data on structurally related compounds strongly suggest potential applications in oncology and as enzyme inhibitors. The efficient synthetic routes, such as one-pot microwave-assisted synthesis, make this class of compounds readily accessible for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development. Elucidating the specific signaling pathways modulated by these compounds will be crucial for understanding their mechanism of action and for optimizing their therapeutic potential. This technical guide provides a solid foundation for initiating and advancing research in this exciting area of medicinal chemistry.
References
- 1. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-methylnicotinonitrile: Discovery, Synthesis, and Biological Potential
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: 2-Amino-4-methylnicotinonitrile, a substituted pyridine derivative, holds a significant position as a versatile intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its structure, featuring a pyridine ring with amino, methyl, and cyano functional groups, offers multiple reaction sites for the construction of more complex molecular architectures. This technical guide provides a detailed exploration of the discovery, historical synthetic evolution, modern experimental protocols, and an analysis of the potential biological activities of this compound, drawing insights from its structural analogs.
Discovery and Historical Context
The precise first synthesis of this compound is not definitively documented in readily available literature. However, its development is intrinsically linked to the broader history of the synthesis of 2-aminopyridine-3-carbonitrile derivatives. Early methods for the synthesis of related compounds, such as 2-amino-nicotinonitriles, were often multi-step processes with limitations in yield and scalability.
A significant advancement in the synthesis of this compound as a key intermediate was detailed in a patent filed in the late 1990s. This method, which starts from readily available precursors like acetone and malononitrile, represented a more streamlined and industrially applicable approach compared to earlier, more classical methods for constructing substituted pyridines. This patent (WO2000043365A1) highlights the compound's importance as a building block for more complex molecules, in this case, for the synthesis of a non-nucleoside reverse transcriptase inhibitor.[1]
The historical development of synthetic routes to this class of compounds has been driven by their utility as precursors to fused heterocyclic systems, which are prevalent in many biologically active molecules. The ongoing interest in 2-aminonicotinonitrile derivatives continues to fuel the development of novel and more efficient synthetic methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 71493-76-0 |
| Appearance | Off-white to yellow solid |
| Melting Point | Not explicitly stated in search results |
| Boiling Point | Not explicitly stated in search results |
| Solubility | Soluble in ethanol and other organic solvents. |
Experimental Protocols: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, based on the method described in patent WO2000043365A1.[1]
Overall Synthetic Scheme
The synthesis is a multi-step process starting from acetone and malononitrile.
Step-by-Step Experimental Procedure
Step 1: Synthesis of Isopropylidenemalononitrile
-
To a solution of malononitrile in a suitable solvent (e.g., toluene or an alcohol), add acetone.
-
Add a catalytic amount of a weak base, such as piperidine or β-alanine, and a dehydrating agent or use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
-
After cooling, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude isopropylidenemalononitrile.
-
The product can be purified by distillation under reduced pressure.
Step 2: Synthesis of the Intermediate Mixture (Enol ether and β,γ-unsaturated aldehyde equivalent)
-
To the isopropylidenemalononitrile obtained in the previous step, add acetic anhydride and triethyl orthoformate.
-
Heat the reaction mixture at reflux. The progress of the reaction can be monitored by GC.
-
Upon completion, the excess reagents and acetic anhydride are removed by distillation under reduced pressure to yield a mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile. This mixture is typically used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the intermediate mixture from the previous step in absolute ethanol.
-
Bubble anhydrous ammonia gas through the solution for a period of time (e.g., 15-30 minutes) at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours) until the cyclization is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is poured into water.
-
The aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or an ether/hexane mixture) to afford this compound as a solid.
Potential Biological Activities and Signaling Pathways
While there is a lack of direct studies on the biological activity of this compound, the extensive research on its structural analogs provides strong indications of its potential pharmacological profile.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
The 2-amino-4-methylpyridine core is a known potent inhibitor of inducible nitric oxide synthase (iNOS or NOS II). Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and septic shock. The mechanism of inhibition is believed to be competitive with the natural substrate, L-arginine, at the enzyme's active site.
References
Methodological & Application
Synthesis of Substituted 2-Aminopyridines: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminopyridines are crucial structural motifs in medicinal chemistry and drug discovery, appearing in a wide array of bioactive molecules and serving as versatile synthetic intermediates.[1][2][3] This document provides detailed protocols for several key methods for the synthesis of this important class of compounds, including both classical and modern approaches.
Introduction
The synthesis of 2-aminopyridines has been a long-standing area of interest in organic chemistry. While classical methods such as the Chichibabin reaction and nucleophilic substitution on halopyridines are still in use, they often require harsh reaction conditions and can result in low yields and mixtures of regioisomers.[1][4] In response to these limitations, a number of milder and more general methods have been developed, with many leveraging the reactivity of pyridine N-oxides.[1][2] This guide will detail several reliable protocols, offering researchers a selection of methods to suit different substrates and research needs.
I. Synthesis from Pyridine N-Oxides
Pyridine N-oxides are readily accessible starting materials that can be activated for regioselective amination at the C2 position.[5] This approach is often redox-neutral and compatible with a wide range of functional groups.[1][2]
A. Amination via N-(2-Pyridyl)pyridinium Salts
This two-step protocol involves the activation of the pyridine N-oxide with trifluoroacetic anhydride (TFAA) in the presence of pyridine to form an N-(2-pyridyl)pyridinium salt, which is then decomposed to the 2-aminopyridine.[1][6] The reaction is highly regioselective and proceeds under mild conditions with inexpensive reagents.[1][6]
Experimental Protocol:
-
Formation of the Pyridinium Salt: To a stirred solution of the substituted pyridine 1-oxide (1.0 mmol) and pyridine (5.0 mmol, 5.0 equiv) in acetonitrile (5.0 mL) at 0 °C, add trifluoroacetic anhydride (2.0 mmol, 2.0 equiv).
-
Allow the mixture to stir at room temperature until the reaction is complete, as monitored by LCMS.
-
Concentrate the reaction mixture, dissolve the residue in a minimal amount of dichloromethane, and triturate with rapidly stirred diethyl ether.
-
Isolate the crude pyridinium salt by filtration and wash with diethyl ether.[6]
-
Hydrolytic Decomposition: Treat the isolated pyridinium salt with hydrazine monohydrate (5.0 mmol, 5.0 equiv) in ethanol (5.0 mL) at 80 °C for 2 hours.
-
Concentrate the resulting mixture onto silica gel with an excess of solid sodium bicarbonate for purification by column chromatography.[6]
Quantitative Data:
| Substituent on Pyridine N-Oxide | Product | Yield (%) |
| 3-Phenyl | 5-Phenylpyridin-2-amine | 85 |
| 4-Methoxy | 4-Methoxypyridin-2-amine | 78 |
| 3-Chloro | 5-Chloropyridin-2-amine | 75 |
| 4-Cyano | 4-Cyanopyridin-2-amine | 65 |
Yields are representative and may vary based on the specific substrate and reaction conditions.
B. One-Pot Amination using Ts₂O and t-BuNH₂
This efficient, one-pot method converts pyridine N-oxides to 2-aminopyridines using p-toluenesulfonic anhydride (Ts₂O) and tert-butylamine, followed by in situ deprotection with trifluoroacetic acid (TFA).[5] This procedure exhibits high yields and excellent regioselectivity for the 2-position.[5]
Experimental Protocol:
-
To a solution of the pyridine N-oxide (1.0 mmol) and t-BuNH₂ (1.2 mmol) in a suitable solvent, add Ts₂O (1.1 mmol).
-
Stir the reaction at room temperature until the formation of the N-tert-butyl-2-aminopyridine intermediate is complete (monitored by TLC or LCMS).
-
Add trifluoroacetic acid (TFA) to the reaction mixture for in situ deprotection of the tert-butyl group.
-
After completion of the deprotection, work up the reaction mixture to isolate the desired 2-aminopyridine.[5]
Quantitative Data:
| Substituent on Pyridine N-Oxide | Product | Yield (%) | 2-/4- Selectivity |
| Unsubstituted | 2-Aminopyridine | 95 | >50:1 |
| 4-Methyl | 4-Methylpyridin-2-amine | 92 | >50:1 |
| 4-Chloro | 4-Chloropyridin-2-amine | 88 | >50:1 |
| 3-Fluoro | 3-Fluoropyridin-2-amine | 85 | >50:1 |
Data adapted from a representative study.[5]
II. The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂) or potassium amide (KNH₂).[4][7] While historically significant, this reaction often requires high temperatures and can have limited substrate scope and functional group tolerance.[1][4]
Experimental Protocol (Classical Conditions):
-
In a flask equipped with a reflux condenser and a mechanical stirrer, add the substituted pyridine (1.0 mol) to a suspension of sodium amide (1.1 mol) in an inert solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring for several hours.
-
Monitor the reaction for the evolution of hydrogen gas.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or recrystallization.[8]
Note: The purity of the sodium amide can significantly impact the reaction yield.[8] Modern variations of this reaction aim to use milder conditions.[4]
Workflow for the Chichibabin Reaction:
Caption: Workflow for the classical Chichibabin reaction.
III. Synthesis from 2-Halopyridines
The substitution of a halogen at the 2-position of the pyridine ring with an amine is a common strategy for synthesizing 2-aminopyridines.[9] These reactions can be performed under high temperatures and pressures or facilitated by transition metal catalysts, such as in the Buchwald-Hartwig amination, which allows for milder reaction conditions.[9]
Experimental Protocol (Catalyst-Free from 2-Fluoropyridine):
This method describes a transition-metal-free synthesis of 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride as the ammonia source.[10]
-
Combine 2-fluoropyridine (1.0 mmol), acetamidine hydrochloride (1.5 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent like DMSO.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts, followed by purification of the crude product.
IV. Multicomponent Synthesis of Functionalized 2-Aminopyridines
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step from simple starting materials.[11][12] A notable example is the synthesis of 2-amino-3-cyanopyridine derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions.[12][13]
Experimental Protocol (Solvent-Free MCR):
-
In a reaction vessel, mix the enaminone (1.0 mmol), malononitrile (1.0 mmol), and a primary amine (1.0 mmol).
-
Heat the mixture at 80 °C for 3 hours.[13]
-
After cooling, the solid product can often be isolated by simple filtration and washing, or by purification via column chromatography.
Signaling Pathway for Multicomponent Synthesis:
Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.
Conclusion
The synthesis of substituted 2-aminopyridines is a well-developed field with a variety of methods available to the modern chemist. The choice of synthetic route will depend on factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. The protocols outlined in this guide provide a starting point for researchers to access this important class of molecules for applications in drug discovery and development.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
Application Notes and Protocols: The Versatile Role of 2-Amino-4-methylnicotinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylnicotinonitrile is a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a nitrile moiety, and a methyl-substituted pyridine ring, allows for its elaboration into a diverse array of complex heterocyclic scaffolds. This strategic positioning of reactive sites makes it an ideal starting material for the synthesis of compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, including pyrimidine derivatives, dipeptidyl peptidase IV (DPP-IV) inhibitors, and kinase inhibitors.
Key Applications
The primary utility of this compound in medicinal chemistry lies in its facile conversion to fused heterocyclic systems. The presence of the ortho-amino-nitrile functionality is particularly amenable to cyclization reactions with various electrophiles, leading to the formation of pyrimidine rings and other related structures. These scaffolds are prevalent in a multitude of biologically active molecules.
1. Synthesis of Pyrimidine Derivatives: The condensation of this compound with reagents such as urea, thiourea, or formamide provides a straightforward route to substituted pyrimidines, which are core structures in many pharmaceuticals.[1][2]
2. Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Derivatives of this compound have been explored in the synthesis of DPP-IV inhibitors, a class of drugs used for the management of type 2 diabetes.[3][4][5] The resulting heterocyclic structures can be designed to interact with the active site of the DPP-IV enzyme.
3. Kinase Inhibitors: The pyridine and pyrimidine scaffolds derived from this compound serve as excellent platforms for the design of kinase inhibitors. Kinases are crucial targets in oncology and inflammatory diseases, and compounds synthesized from this precursor have shown activity against kinases such as MAP4K4 and PIM-1.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using this compound derivatives.
| Compound Class | Target | Compound Example | IC50 Value | Cell Line/Assay Condition | Reference |
| Anticancer | Breast Cancer | 2-amino-4,6-diphenylnicotinonitrile derivative 3 | 1.81 ± 0.1 µM | MDA-MB-231 | [6][7] |
| Anticancer | Breast Cancer | 2-amino-4,6-diphenylnicotinonitrile derivative 3 | 2.85 ± 0.1 µM | MCF-7 | [6][7] |
| Anticancer | Breast Cancer | 2-amino-4,6-diphenylnicotinonitrile derivative 4 | 6.93 ± 0.4 µM | MDA-MB-231 | [6][7] |
| Anticancer | Breast Cancer | 2-amino-4,6-diphenylnicotinonitrile derivative 4 | 5.59 ± 0.3 µM | MCF-7 | [6][7] |
| DPP-IV Inhibitor | DPP-IV | β-aminoacylpiperidine derivative 74 | 26 nM | In vitro enzyme assay | [8] |
| iNOS Inhibitor | iNOS | 2-amino-4-methylpyridine | 6 nM | RAW 264.7 cells | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-pyrimido[4,5-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of fused pyrimidine derivatives from this compound.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware
-
Reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
Add an excess of formamide (approximately 10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with cold water.
-
Dry the solid and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 4-amino-pyrimido[4,5-d]pyrimidine derivative.[1]
Expected Outcome: A solid, fused pyrimidine product. Characterization should be performed using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of synthesized compounds against DPP-IV.[2][10][11]
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC (fluorogenic substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
Diprotin A (positive control)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Diprotin A) in DMSO.
-
In the wells of a 96-well plate, add 26 µL of the test compound solution or control.
-
Add 24 µL of DPP-IV enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (e.g., 200 µM in Tris-HCl buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11][12]
Protocol 3: Anticancer Activity Evaluation (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Caption: Synthetic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. oatext.com [oatext.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Application of 2-Amino-4-methylnicotinonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of the 2-aminonicotinonitrile scaffold, exemplified by 2-Amino-4-methylnicotinonitrile, in the synthesis of kinase inhibitors. While direct synthesis of named kinase inhibitors from this compound is not extensively documented in readily available literature, the closely related 2-amino-4,6-disubstituted nicotinonitrile scaffold has been successfully employed in the development of potent inhibitors targeting the PIM-1 kinase, a key regulator of cell survival and proliferation.
Introduction to PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional activation.[1] It is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in various human cancers, making it an attractive target for cancer therapy.[2] Inhibition of PIM-1 has been shown to induce apoptosis and inhibit tumor growth, highlighting the therapeutic potential of PIM-1 inhibitors.[3]
The 2-Aminonicotinonitrile Scaffold in PIM-1 Inhibition
The 2-aminonicotinonitrile core is a versatile scaffold for the synthesis of kinase inhibitors. Derivatives of this structure, particularly 2-amino-4,6-diaryl-nicotinonitriles, have demonstrated significant inhibitory activity against PIM-1 kinase.[3][4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.
Quantitative Data: PIM-1 Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various 2-aminonicotinonitrile derivatives against PIM-1 kinase and their cytotoxic effects on different cancer cell lines.
| Compound ID | Modifications | PIM-1 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 7b | 4-(4-chlorophenyl), 6-(thiophen-2-yl) | 18.9 | MCF-7 | 3.58 | [3] |
| PC-3 | 3.60 | [3] | |||
| Compound 4k | 4-(4-methoxyphenyl), 6-(thiophen-2-yl) | 21.2 | - | - | [3] |
| Compound 8e | 4-(4-fluorophenyl), 6-(4-(dimethylamino)phenyl) | ≤ 280 (Pan-PIM) | HepG2 | - | [4] |
| Compound 3 | 4-(4-chlorophenyl), 6-(4-methoxyphenyl) | - | MDA-MB-231 | 4.81 ± 0.3 | [5] |
| MCF-7 | 3.16 ± 0.2 | [5] | |||
| Compound 4 | 4-(4-methoxyphenyl), 6-(3-methoxyphenyl) | - | MDA-MB-231 | 6.93 ± 0.4 | [5] |
| MCF-7 | 5.59 ± 0.3 | [5] |
Signaling Pathways and Experimental Workflows
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 in cell signaling, primarily through the JAK/STAT pathway, and its downstream effects on cell survival and proliferation.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]
Application Notes and Protocols for 2-Amino-4-methylnicotinonitrile in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-amino-4-methylnicotinonitrile and its derivatives as a scaffold in the development of novel antimicrobial agents. While direct antimicrobial studies on this compound are not extensively available in public literature, this document leverages data from structurally related 2-aminonicotinonitrile analogs to provide representative protocols and a framework for investigation.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The scientific community is in urgent need of novel chemical entities with potent antimicrobial activity and unique mechanisms of action. The substituted pyridine scaffold, particularly the 2-aminonicotinonitrile moiety, has been identified as a promising pharmacophore in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its simple structure and multiple functional groups, offers a versatile starting point for the synthesis of diverse compound libraries for antimicrobial screening.
Data Presentation: Antimicrobial Activity of Structurally Related 2-Aminonicotinonitrile Derivatives
Table 1: Zone of Inhibition (mm) of 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl Nicotinonitrile Derivatives [1]
| Compound ID | R (Aryl Group) | Bacillus megaterium | Staphylococcus aureus | Escherichia coli | Salmonella typhimurium | Aspergillus niger |
| 2a | -C₆H₅ | 14 | 12 | 16 | 12 | 14 |
| 2b | -C₆H₄-OCH₃ (4') | 15 | 13 | 17 | 13 | 15 |
| 2c | -C₆H₄-CH₃ (4') | 16 | 14 | 18 | 14 | 16 |
| 2d | -C₆H₄-Cl (4') | 17 | 15 | 19 | 15 | 17 |
| 2e | -C₆H₄-Br (4') | 18 | 16 | 20 | 16 | 18 |
| 2f | -C₆H₄-NO₂ (3') | 19 | 17 | 21 | 17 | 19 |
| Standard Drugs | ||||||
| Ampicillin | - | 24 | 22 | 26 | 20 | - |
| Chloramphenicol | - | 26 | 24 | 28 | 22 | - |
| Norfloxacin | - | 22 | 20 | 24 | 18 | - |
| Fluconazole | - | - | - | - | - | 24 |
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and antimicrobial evaluation of 2-aminonicotinonitrile derivatives and can serve as a template for the investigation of this compound.
Protocol 1: Synthesis of 2-Amino-4-methyl-6-aryl-nicotinonitrile Derivatives
This protocol is a generalized method for the one-pot, three-component synthesis of 2-aminonicotinonitrile derivatives, which can be adapted for this compound.
Materials:
-
An appropriate aromatic aldehyde (Ar-CHO)
-
Acetone (as a source of the methyl group at position 4, in a modified reaction) or a suitable β-keto compound.
-
Malononitrile
-
Ammonium acetate
-
Ethanol or 1,4-Dioxane as solvent
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (0.01 M), a suitable ketone like acetone (0.01 M), and malononitrile (0.01 M) in 20 mL of ethanol.
-
Add ammonium acetate (0.01 M) to the mixture.
-
Reflux the reaction mixture in an oil bath for 4-6 hours.
-
Monitor the completion of the reaction using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with constant stirring.
-
Filter the precipitated solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-methyl-6-aryl-nicotinonitrile derivative.
-
Characterize the final product using techniques such as IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized 2-aminonicotinonitrile derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the microbial strains overnight. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing compound concentrations.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Logical Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the synthesis and screening of novel 2-aminonicotinonitrile derivatives for antimicrobial activity.
Caption: Workflow for the development of 2-aminonicotinonitrile-based antimicrobial agents.
Hypothetical Mechanism of Action
While the exact mechanism of action for 2-aminonicotinonitrile derivatives is not fully elucidated, a plausible hypothesis involves the inhibition of essential bacterial enzymes. The diagram below illustrates a hypothetical pathway where a derivative inhibits bacterial DNA gyrase, a common target for antimicrobial agents.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a 2-aminonicotinonitrile derivative.
References
Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-4-methylnicotinonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicotinonitrile derivatives are significant scaffolds in medicinal chemistry, forming the core structure of several marketed drugs.[1] The development of efficient and environmentally benign synthetic methods for these compounds is of great interest. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as reduced reaction times, lower costs, and higher yields compared to traditional multi-step syntheses.[2][3] This document provides detailed protocols and application notes for the one-pot synthesis of 2-Amino-4-methylnicotinonitrile and its derivatives, which are valuable intermediates in the development of novel therapeutics.[1][4]
I. Overview of the One-Pot Synthesis
The one-pot synthesis of this compound derivatives typically involves a multicomponent reaction between an aldehyde, a ketone (or a 1,3-dicarbonyl compound), malononitrile, and an ammonium source.[5][6] Various catalysts can be employed to facilitate this transformation, ranging from basic catalysts like sodium hydroxide to heterogeneous nanocatalysts, which offer advantages in terms of reusability and milder reaction conditions.[2][5][7]
General Reaction Scheme:
A common approach involves the condensation of an aromatic or aliphatic aldehyde, malononitrile, a methyl ketone (like acetone to yield the 4-methyl derivative), and ammonium acetate. The reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the desired 2-aminonicotinonitrile derivative.
II. Experimental Protocols
This section details the experimental procedures for the synthesis of 2-amino-4-aryl-6-methylnicotinonitrile derivatives using different catalytic systems.
Protocol 1: Synthesis using a Hydrotalcite-Lanthanum Nanocatalyst
This protocol is adapted from a method utilizing a highly active and recyclable hydrotalcite-lanthanum (HT-La) nanocatalyst for the synthesis of polyfunctionalized pyridine derivatives.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Acetone (as the methyl ketone source and solvent)
-
Thiophenol (1 mmol, for 6-sulfanyl derivatives as described in the reference, can be omitted or replaced for other derivatives)
-
HT-La (10 mol%, 125 mg)[7]
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and HT-La catalyst (125 mg) in ethanol (2 mL).[7]
-
Stir the reaction mixture at room temperature for 10–15 minutes.[7] The progress of the initial condensation can be monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (3:7) as the eluent.[7]
-
For the synthesis of 2-amino-3,5-dicyano-6-sulfanyl-pyridine derivatives, add thiophenol (1 mmol) dropwise to the flask.[7] For the target this compound, a methyl ketone like acetone would be used instead of thiophenol, and ammonium acetate would be added as the nitrogen source.
-
Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with cold ethanol.
-
The catalyst can be recovered from the filtrate for reuse.[7]
-
Further purify the product by recrystallization from ethanol if necessary.
Protocol 2: Synthesis using a Magnetically Separable Nano Copper Ferrite Catalyst
This method provides an environmentally benign approach due to the magnetic recoverability and reuse of the catalyst.[2]
Materials:
-
Aromatic aldehyde (5 mmol)
-
Malononitrile (10 mmol)
-
Substituted phenol (5 mmol) (Note: The reference uses phenols; for a 4-methyl derivative, a methyl ketone would be the appropriate substrate)
-
Nano copper ferrite catalyst (activated at 500 °C for 2 hours)
-
Ethanol (5 mL)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, mix the aromatic aldehyde (5 mmol) and malononitrile (10 mmol) with the activated nano copper ferrite catalyst in 5 mL of ethanol.[2]
-
Stir the mixture at 50 °C for 15 minutes.[2]
-
Add the methyl ketone (e.g., acetone, 5 mmol) and a nitrogen source like ammonium acetate to the reaction mixture and heat to reflux.[2]
-
Monitor the reaction completion using TLC (n-hexane: ethyl acetate 2:1).[2]
-
After the reaction is complete, cool the mixture and separate the catalyst using an external magnet.[2]
-
The product can be isolated from the solution, typically by evaporation of the solvent and subsequent purification by column chromatography or recrystallization.[2]
III. Data Presentation
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various 2-aminonicotinonitrile derivatives using different catalysts.
| Entry | Aldehyde | Ketone/Active Methylene | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile, Thiophenol | HT-La (10 mol%) | Ethanol | Reflux | - | High | [7] |
| 2 | Aromatic Aldehydes | Malononitrile, Phenols | Nano copper ferrite | Ethanol | Reflux | - | High | [2] |
| 3 | Aromatic Aldehydes | Malononitrile, Acetophenone | Boric Acid | Solvent-free | MW | - | 86-96 | [6] |
| 4 | p-Tolualdehyde | Malononitrile, N-substituted 2-cyanoacetamides | Betaine, Guanidine Carbonate | Methanol | Reflux | 10 | - | [8] |
| 5 | Aromatic Aldehydes | 1,3-Dicarbonyl compounds, Malononitrile | NaOH | Alcohol | - | - | Good | [5] |
IV. Visualizations
Diagram 1: General Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Diagram 2: Proposed Reaction Mechanism
Caption: Proposed mechanism for the one-pot synthesis of 2-aminonicotinonitriles.
V. Applications in Drug Development
Derivatives of 2-aminonicotinonitrile are key pharmacophores with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][9] For instance, certain nicotinonitrile derivatives have shown potent anti-cancer activity against various cell lines, including glioblastoma, liver, breast, and lung cancers.[8] The one-pot synthesis protocols described herein provide an efficient means to generate libraries of these compounds for high-throughput screening in drug discovery programs. The structural diversity that can be achieved by varying the aldehyde, ketone, and other components in the multicomponent reaction allows for the fine-tuning of pharmacological properties.[10] The development of green synthetic methods using recyclable catalysts further enhances the attractiveness of these compounds for large-scale production in the pharmaceutical industry.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. nanoscalereports.com [nanoscalereports.com]
- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
Microwave-Assisted Synthesis of Nicotinonitrile Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of nicotinonitrile compounds, a core scaffold in many biologically active molecules. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2]
Introduction to Microwave-Assisted Nicotinonitrile Synthesis
Nicotinonitriles, also known as 2-amino-3-cyanopyridines, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds with diverse pharmacological properties.[3][4] Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[5] The protocols outlined below focus on the one-pot, multi-component reaction of aldehydes, ketones, malononitrile, and an ammonium source under microwave irradiation.[4][6]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods:
-
Accelerated Reaction Rates: Reactions that typically take hours can often be completed in minutes.[2]
-
Higher Yields: Improved energy transfer and precise temperature control can lead to higher conversion rates and product yields.[2][7]
-
Enhanced Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Facilitation of "Green Chemistry": The use of solvent-free conditions or minimal solvent volumes is often possible, reducing environmental impact.[1]
Experimental Protocols
Protocol 1: Solvent-Free, One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
This protocol describes a solvent-free, one-pot condensation reaction of an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate under microwave irradiation.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (8 mmol)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave synthesis vial, combine the aromatic aldehyde (1 mmol), substituted acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a power and time optimized for the specific substrates (e.g., 7-9 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Add water to the reaction mixture and stir.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and then recrystallize from 95% ethanol to afford the pure 2-amino-4,6-diaryl-nicotinonitrile product.[4]
Protocol 2: Synthesis of 2-Amino-3-cyanopyridine Derivatives in Ethanol
This protocol utilizes ethanol as a solvent for the microwave-assisted synthesis of 2-amino-3-cyanopyridine derivatives.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1 mmol)
-
Activated nitrile (e.g., malononitrile) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Combine the β-ketoester (1 mmol), activated nitrile (1 mmol), and ammonium acetate (1.5 mmol) in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.[5]
-
Add 3 mL of ethanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes with stirring. The reaction progress can be monitored by TLC.[5]
-
Once the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.[5]
Data Presentation
The following tables summarize quantitative data from the literature for the microwave-assisted synthesis of various nicotinonitrile derivatives, comparing them with conventional heating methods where available.
Table 1: Microwave-Assisted Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles (Protocol 1) [4]
| Aldehyde (ArCHO) | Ketone (Ar'COCH₃) | Time (min) | Yield (%) |
| 4-ClC₆H₄ | C₆H₅ | 8 | 91 |
| 4-ClC₆H₄ | 4-CH₃C₆H₄ | 7 | 93 |
| 4-ClC₆H₄ | 4-ClC₆H₄ | 8 | 95 |
| 4-CH₃OC₆H₄ | C₆H₅ | 8 | 89 |
| 4-CH₃OC₆H₄ | 4-CH₃C₆H₄ | 9 | 92 |
| C₆H₅ | C₆H₅ | 8 | 85 |
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Time | Yield (%) | Reference |
| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Microwave | 8 min | 91 | [4] |
| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Conventional | 2 h | 75 | [4] |
| 2,3-Diphenyl Quinoxaline | Microwave | 5 min | 85 | [8] |
| 2,3-Diphenyl Quinoxaline | Conventional | 1 h | 60 | [8] |
| Phenytoin | Microwave | 3 min | 90 | [8] |
| Phenytoin | Conventional | 2 h | 70 | [8] |
Visualizations
Caption: Workflow for one-pot microwave-assisted nicotinonitrile synthesis.
Caption: Plausible reaction pathway for nicotinonitrile formation.[4]
References
- 1. asianjpr.com [asianjpr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms of 2-Amino-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common reaction mechanisms for the synthesis of 2-Amino-4-methylnicotinonitrile and related derivatives. The included protocols and data are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. Understanding its reaction mechanisms is crucial for optimizing synthesis protocols, improving yields, and enabling the design of novel derivatives for drug discovery and development. This document outlines key synthetic routes and their proposed mechanisms, supported by experimental data and detailed protocols.
Key Synthetic Routes and Reaction Mechanisms
Several synthetic strategies have been developed for the preparation of 2-aminonicotinonitrile derivatives. The following sections detail the most prevalent methods, focusing on the underlying reaction mechanisms.
Multi-Component Reaction via Chalcone Intermediates
One of the most efficient methods for synthesizing 2-aminonicotinonitrile derivatives involves a one-pot, multi-component reaction. This approach typically utilizes a chalcone intermediate, which is reacted with malononitrile and an ammonium source.[1]
Proposed Reaction Mechanism:
The reaction proceeds through a series of steps:
-
Knoevenagel Condensation: An aldehyde reacts with a ketone (e.g., acetophenone) in the presence of a base to form a chalcone.
-
Michael Addition: Malononitrile adds to the α,β-unsaturated ketone of the chalcone.
-
Cyclization and Tautomerization: The intermediate undergoes cyclization with the incorporation of an ammonium source (e.g., ammonium acetate).
-
Oxidation: The final step involves an oxidation to yield the aromatic pyridine ring.
A diagram illustrating this multi-component reaction workflow is provided below.
Caption: Workflow for the synthesis of 2-aminonicotinonitrile derivatives via a multi-component reaction.
Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones
This method provides an alternative route to functionalized 2-aminonicotinonitriles through the ring transformation of 2H-pyran-2-ones.[2][3][4]
Proposed Reaction Mechanism:
The synthesis begins with a 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-one intermediate. The key steps are:
-
Nucleophilic Attack: Cyanamide, acting as the nitrogen source, attacks the C-6 position of the pyran-2-one ring.
-
Ring Opening: This is followed by decarboxylation and ring opening to form an intermediate.
-
Recyclization: The intermediate then undergoes recyclization, involving the C-3 position of the original pyran ring and the nitrile group of the cyanamide, to form the final 2-aminonicotinonitrile product.[4]
Below is a diagram representing the proposed mechanism for this base-catalyzed ring transformation.
Caption: Proposed mechanism for the base-catalyzed synthesis of 2-aminonicotinonitriles from 2H-pyran-2-ones.
Copper-Catalyzed Cyclization of Oxime Esters
A copper-catalyzed approach offers a modern and efficient route to 2-aminonicotinonitriles.[5] This method involves the cyclization of an oxime ester with malononitrile and an aldehyde in a one-pot reaction.
Proposed Reaction Mechanism:
A plausible mechanism for this copper-catalyzed reaction is as follows:
-
Formation of Copper(II) Enamide: The oxime ester is converted to a copper(II) enamide in the presence of a copper(I) catalyst.
-
Formation of 2-Benzylidenemalononitrile: In parallel, the aldehyde reacts with malononitrile to form 2-benzylidenemalononitrile.
-
Michael Addition: The copper(II) enamide undergoes a Michael addition with the in-situ generated 2-benzylidenemalononitrile to form an intermediate.
-
Cyclization and Subsequent Steps: This intermediate then proceeds through further steps to yield the final 2-aminonicotinonitrile product.
The proposed catalytic cycle is depicted in the diagram below.
Caption: Proposed mechanism for the copper-catalyzed synthesis of 2-aminonicotinonitriles.
Quantitative Data
The following table summarizes representative yields for the synthesis of various 2-aminonicotinonitrile derivatives using the methods described above.
| Entry | Synthetic Method | Substituents | Yield (%) | Reference |
| 1 | Multi-Component Reaction | 4,6-diphenyl | 92 | [1] |
| 2 | Multi-Component Reaction | 4-(4-chlorophenyl)-6-(3-methoxyphenyl) | 80.6 | [1] |
| 3 | Multi-Component Reaction | 4-(4-chlorophenyl)-6-(4-methoxyphenyl) | 90.1 | [1] |
| 4 | Base-Catalyzed Ring Transformation | 6-phenyl-4-methylsulfanyl | - | [2] |
| 5 | Copper-Catalyzed Cyclization | Various substituted | Moderate to good | [5] |
Note: Yields can vary significantly based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Multi-Component Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles[1]
-
Chalcone Synthesis:
-
To a solution of an appropriate acetophenone (10 mmol) and aldehyde (10 mmol) in ethanol, add 10% alcoholic NaOH.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
The resulting chalcone is typically used in the next step without further purification.
-
-
Nicotinonitrile Synthesis:
-
In a round-bottom flask, combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol).
-
Add absolute ethanol as the solvent and reflux the mixture overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the 2-amino-4,6-diaryl-nicotinonitrile derivative.
-
Protocol 2: General Procedure for Base-Catalyzed Ring Transformation[2][4]
-
Reaction Setup:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), combine 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-one (1 mmol), cyanamide (1.2 mmol), and powdered potassium hydroxide (2 mmol).
-
Add dry DMF (10 mL) as the solvent.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30-50 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, pour the reaction mixture into ice-water with constant stirring.
-
Neutralize the solution with 10% HCl to precipitate the product.
-
Filter the precipitate and purify by column chromatography on silica gel using a hexane-chloroform (1:1) eluent to yield the 2-amino-6-aryl-4-methylsulfanylnicotinonitrile.
-
Conclusion
The synthesis of this compound and its derivatives can be achieved through various efficient methods, including multi-component reactions, base-catalyzed ring transformations, and copper-catalyzed cyclizations. The choice of method may depend on the availability of starting materials, desired substitution patterns, and scalability. The mechanisms and protocols provided in these notes offer a solid foundation for researchers to explore the synthesis and application of this important class of compounds.
References
Application Notes and Protocols for N-alkylation of 2-Amino-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2-Amino-4-methylnicotinonitrile, a key synthetic transformation for the generation of diverse chemical libraries in drug discovery. The protocols outlined below describe two primary methods: direct N-alkylation with alkyl halides and reductive amination.
General Reaction Scheme
The N-alkylation of this compound can be achieved through various synthetic routes, primarily yielding the corresponding N-alkylated product at the amino group. The general transformation is depicted below:
Caption: General scheme for the N-alkylation of this compound.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation using alkyl halides is a common method for forming C-N bonds. However, for 2-aminopyridine derivatives, careful control of reaction conditions is crucial to favor alkylation on the exocyclic amino group over the pyridine ring nitrogen and to minimize overalkylation.[1][2] The use of a suitable base and solvent system is key to achieving selectivity. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3]
Experimental Protocol
-
Reagent Preparation: To a microwave-safe reaction vial, add this compound (1.0 mmol, 133.15 mg).
-
Addition of Base and Solvent: Add the selected base (2.0 mmol) and solvent (3 mL). See Table 1 for examples.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 mmol) to the suspension.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature and hold for the designated time (see Table 1).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base.
-
Extraction: Dilute the filtrate with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation: Direct N-Alkylation
The following table summarizes hypothetical results for the direct N-alkylation of this compound with bromoethane under various conditions.
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ | DMF | 120 | 30 | 65 |
| 2 | Cs₂CO₃ | DMF | 120 | 20 | 78 |
| 3 | K₂CO₃ | NMP | 140 | 30 | 72 |
| 4 | Cs₂CO₃ | NMP | 140 | 15 | 85 |
| 5 | NaH | THF | 65 | 120 | 55 |
Table 1: Hypothetical quantitative data for the N-ethylation of this compound with bromoethane.
Method 2: Reductive Amination
Reductive amination is an alternative method that often provides better selectivity for mono-alkylation and avoids the use of potentially genotoxic alkyl halides.[4] This two-step, one-pot process involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding N-alkylated amine.[5][6][7]
Experimental Protocol
-
Imine Formation: To a round-bottom flask, add this compound (1.0 mmol, 133.15 mg), the aldehyde or ketone (1.2 mmol), and a suitable solvent such as methanol or THF (10 mL).
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation.[8]
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride, 1.5 mmol, 56.7 mg).
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water (5 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Reductive Amination
The following table presents hypothetical data for the reductive amination of this compound with various aldehydes.
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Propanal | NaBH₄ | Methanol | 4 | 82 |
| 2 | Isobutyraldehyde | NaBH₄ | Methanol | 5 | 75 |
| 3 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 6 | 88 |
| 4 | Cyclohexanecarboxaldehyde | NaBH₄ | THF | 5 | 79 |
Table 2: Hypothetical quantitative data for the reductive amination of this compound.
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the two described N-alkylation methods.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. gctlc.org [gctlc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 2-Amino-4-methylnicotinonitrile in the Creation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylnicotinonitrile and its derivatives represent a versatile class of fluorophores with significant potential in the development of novel fluorescent probes. These compounds are characterized by their straightforward synthesis, environmental sensitivity, and tunable photophysical properties. Their core structure serves as a valuable scaffold for creating sensors for a variety of applications, including the detection of metal ions, monitoring polymerization processes, and cellular imaging. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes based on the 2-aminonicotinonitrile framework. While specific data for this compound is limited in publicly available literature, the following protocols and data for the closely related 2-amino-4,6-diphenylnicotinonitrile derivatives serve as a strong proxy and guide for researchers.
Principle and Applications
Fluorescent probes derived from the 2-aminonicotinonitrile scaffold operate on the principle of intramolecular charge transfer (ICT). The electron-donating amino group and the electron-withdrawing nitrile group create a push-pull system. The fluorescence emission of these probes is often sensitive to the polarity of their microenvironment, making them excellent candidates for sensing applications. Substitutions on the pyridine ring allow for the fine-tuning of their spectral properties.
Key Applications:
-
Fluorescent Sensors: The solvent-dependent fluorescence shifts of these compounds make them suitable for developing probes to detect changes in local environments, such as protein binding events or cellular membrane viscosity.[1][2]
-
Monitoring Polymerization: These probes have been successfully used to monitor the progress of photopolymerization reactions in real-time.[3]
-
Bioimaging: With appropriate functionalization, these fluorophores can be targeted to specific cellular compartments or biomolecules for fluorescence microscopy.
-
Potential Anticancer Agents: Some derivatives have shown significant cytotoxicity against cancer cell lines, suggesting a dual role as therapeutic and imaging agents.[1][4]
Synthesis of 2-Aminonicotinonitrile Derivatives
The synthesis of 2-aminonicotinonitrile derivatives is typically achieved through a two-step process, starting with the synthesis of a chalcone intermediate, followed by a cyclization reaction.[1]
Protocol 1: General Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
10% Sodium hydroxide solution
-
Malononitrile
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
Step 1: Chalcone Synthesis
-
In a flask, dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol.
-
Slowly add 10% aqueous sodium hydroxide solution to the mixture while stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone.
-
Filter the precipitate, wash with cold ethanol, and dry. The crude chalcone can be used in the next step without further purification.
Step 2: Synthesis of 2-Aminonicotinonitrile Derivative
-
In a round-bottom flask, combine the synthesized chalcone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (8 equivalents).
-
Add glacial acetic acid as a solvent and catalyst.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-aminonicotinonitrile derivative.
Photophysical Properties
The photophysical properties of 2-aminonicotinonitrile derivatives are highly dependent on the substituents and the solvent environment. The following table summarizes the emission maxima of several 2-amino-4,6-diphenylnicotinonitrile derivatives in various solvents, demonstrating their solvatochromic behavior.[4]
| Compound | R1 | R2 | Emission Maxima (λem, nm) in Toluene | Emission Maxima (λem, nm) in DCM | Emission Maxima (λem, nm) in THF | Emission Maxima (λem, nm) in DMSO | Emission Maxima (λem, nm) in MeOH |
| 1 | H | H | 416 | 433 | 425 | 443 | 439 |
| 2 | 3-OCH3 | H | 415 | 432 | 422 | 441 | 438 |
| 3 | 4-OCH3 | 4-Cl | 420 | 440 | 431 | 450 | 447 |
| 4 | 3-OCH3 | 4-OCH3 | 410 | 429 | 422 | 438 | 435 |
| 5 | 4-OCH3 | H | 411 | 431 | 423 | 440 | 436 |
| 6 | 3-OCH3 | 4-Cl | 418 | 436 | 428 | 446 | 443 |
Data extracted from a study on 2-amino-4,6-diphenylnicotinonitriles and presented as a representative example.[4]
Application Protocol: Monitoring Polymerization using Fluorescence
This protocol describes the use of a 2-aminonicotinonitrile-based probe to monitor the progress of a photopolymerization reaction. The change in the fluorescence spectrum of the probe reflects the changes in the viscosity and polarity of the medium as the monomer is converted to a polymer.[3]
Materials:
-
Monomer formulation (e.g., acrylate-based resin)
-
Photoinitiator
-
2-Aminonicotinonitrile-based fluorescent probe (e.g., Compound 1 from the table above)
-
UV light source (e.g., 365 nm LED)
-
Fluorometer with a fiber optic probe
Procedure:
-
Prepare the monomer formulation containing the photoinitiator.
-
Add the 2-aminonicotinonitrile-based fluorescent probe to the formulation at a low concentration (e.g., 10⁻⁵ M). Ensure the probe is completely dissolved.
-
Place a sample of the formulation in a suitable container for irradiation.
-
Position the fiber optic probe of the fluorometer to collect the fluorescence emission from the sample.
-
Record an initial fluorescence spectrum before UV irradiation.
-
Begin the photopolymerization by turning on the UV light source.
-
Record fluorescence spectra at regular time intervals during the polymerization process.
-
Analyze the collected spectra for changes in the emission maximum (λem) and fluorescence intensity. A blue shift in the emission maximum and an increase in intensity are typically observed as the polymerization proceeds.
-
Plot the change in λem or intensity as a function of time to obtain a kinetic profile of the polymerization.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 2-aminonicotinonitrile derivatives.
Detection Mechanism
Caption: General mechanism of fluorescence sensing.
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of fluorescent probes for GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays of 2-Amino-4-methylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the biological activity of 2-Amino-4-methylnicotinonitrile derivatives. The methodologies described herein are essential for the screening and characterization of these compounds for potential therapeutic applications, particularly in oncology and infectious diseases.
Data Summary: Biological Activity of Nicotinonitrile Derivatives
The following tables summarize the quantitative data from various in vitro studies on this compound and related derivatives, highlighting their cytotoxic and enzyme inhibitory activities.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines.
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Compound 3 | MDA-MB-231 (Breast) | MTT | 1.81 ± 0.1 µM | Doxorubicin | 3.18 ± 0.1 µM |
| Compound 3 | MCF-7 (Breast) | MTT | 2.85 ± 0.1 µM | Doxorubicin | 4.17 ± 0.2 µM |
| Compound 4 | MDA-MB-231 (Breast) | MTT | 6.93 ± 0.4 µM | Doxorubicin | 3.18 ± 0.1 µM |
| Compound 4 | MCF-7 (Breast) | MTT | 5.59 ± 0.3 µM | Doxorubicin | 4.17 ± 0.2 µM |
| Compound 7b | MCF-7 (Breast) | MTT | 3.58 µM | - | - |
| Compound 7b | PC-3 (Prostate) | MTT | 3.60 µM | - | - |
| Compound 8 | MCF7 (Breast) | MTT | 0.01 ± 0.002 µg/mL | Doxorubicin | - |
| Compound 8 | NCI-H460 (Lung) | MTT | 0.02 ± 0.001 µg/mL | Doxorubicin | - |
| Compound 8 | SF-268 (CNS) | MTT | 0.01 ± 0.001 µg/mL | Doxorubicin | - |
| Compound 13 | HepG2 (Liver) | MTT | 8.78 ± 0.7 µg/mL | Doxorubicin | - |
| Compound 13 | HeLa (Cervical) | MTT | 15.32 ± 1.2 µg/mL | Doxorubicin | - |
| Compound 16 | MCF7 (Breast) | MTT | 0.02 ± 0.001 µg/mL | Doxorubicin | - |
| Compound 16 | NCI-H460 (Lung) | MTT | 0.01 ± 0.002 µg/mL | Doxorubicin | - |
| Compound 16 | SF-268 (CNS) | MTT | 0.02 ± 0.001 µg/mL | Doxorubicin | - |
| Compound 19 | HepG2 (Liver) | MTT | 5.16 ± 0.4 µg/mL | Doxorubicin | - |
| Compound 19 | HeLa (Cervical) | MTT | 4.26 ± 0.3 µg/mL | Doxorubicin | - |
Note: IC50 values are presented as reported in the literature; direct comparison may require unit conversion.
Table 2: Enzyme Inhibition by this compound Derivatives.
| Compound/Derivative | Target Enzyme | Assay Type | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Compound 4k | PIM-1 Kinase | Kinase Inhibition | 21.2 nM | Staurosporine | 16.7 nM |
| Compound 7b | PIM-1 Kinase | Kinase Inhibition | 18.9 nM | Staurosporine | 16.7 nM |
| 2-amino-4-methylpyridine | murine NOS II | Enzyme Inhibition | 6 nM | L-NMMA | 3-7 µM |
| 2-amino-4-methylpyridine | human recombinant NOS II | Enzyme Inhibition | 40 nM | L-NMMA | 3-7 µM |
| 2-amino-4-methylpyridine | human recombinant NOS I | Enzyme Inhibition | 100 nM | L-NMMA | 3-7 µM |
| 2-amino-4-methylpyridine | human recombinant NOS III | Enzyme Inhibition | 100 nM | L-NMMA | 3-7 µM |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[4][5] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of 650 nm can be used for background correction.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
PIM-1 Kinase Inhibition Assay
PIM-1 kinase is a proto-oncogene that is a promising target for cancer therapy.[6] The following protocol is a general guideline for a luminescence-based kinase assay.
Materials:
-
384-well low-volume plates
-
PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound derivatives (dissolved in DMSO)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Reagent Preparation: Dilute the PIM-1 enzyme, substrate, ATP, and test compounds in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[7]
-
Kinase Reaction Initiation: Add 2 µL of the PIM-1 enzyme solution to each well, followed by 2 µL of the substrate/ATP mixture.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate for 40 minutes at room temperature.[7]
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.[7] Incubate for 30 minutes at room temperature.[7]
-
Signal Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Simplified PIM-1 signaling pathway in cancer.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8]
-
Compound Dilution: Prepare serial two-fold dilutions of the nicotinonitrile derivatives in MHB directly in the 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be assessed visually or by measuring the optical density at 600 nm.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This cell-based assay measures the inhibition of NO production in cells stimulated to express iNOS.
Materials:
-
96-well plates
-
RAW 264.7 murine macrophage cells or A-172 human glioblastoma cells[9]
-
Complete culture medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction[10]
-
This compound derivatives
-
Griess Reagent System for nitrite determination
Protocol:
-
Cell Seeding: Plate RAW 264.7 or A-172 cells in a 96-well plate and incubate overnight.
-
Compound Treatment and iNOS Induction: Treat the cells with various concentrations of the nicotinonitrile derivatives. Simultaneously, induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL).[10]
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Nitrite Measurement: Nitrite, a stable product of NO, accumulates in the culture medium. Collect the supernatant and measure the nitrite concentration using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each well and determine the percentage of inhibition of NO production by the test compounds. Calculate the IC50 value.
A2A Adenosine Receptor Binding Assay
This assay determines the affinity of the test compounds for the A2A adenosine receptor using a competitive binding format with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human A2A adenosine receptor (e.g., HEK293 cells)[11]
-
Radioligand (e.g., [3H]CGS21680)[11]
-
This compound derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)[11]
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Assay Setup: In test tubes, add the assay buffer, a fixed concentration of the radioligand (e.g., 10 nM [3H]CGS21680), and varying concentrations of the unlabeled test compound.[11]
-
Membrane Addition: Add the cell membrane preparation (e.g., 20 µg of protein/tube) to initiate the binding reaction.[11]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 1 hour at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of an unlabeled standard ligand. Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant).
Caption: General workflow for in vitro screening.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-4-methylnicotinonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common problems encountered during the synthesis of 2-Amino-4-methylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot, multi-component reaction. This approach typically involves the condensation of a ketone (e.g., acetone), an active methylene nitrile (e.g., malononitrile), and a nitrogen source (e.g., ammonium acetate).[1][2][3][4][5][6] This method is favored for its operational simplicity, use of readily available starting materials, and often high yields.
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the success of the synthesis. These include reaction temperature, choice of solvent, type and amount of catalyst, and the purity of the starting materials.[7][8][9] Optimization of these parameters is crucial for achieving high yields and purity.
Q3: What are some common side reactions or byproducts to be aware of?
A3: In multi-component reactions for pyridine synthesis, the formation of side products can occur through various competing reaction pathways.[7] For instance, self-condensation of the ketone or intermediates can lead to undesired byproducts. In some cases, incomplete cyclization or aromatization can result in dihydropyridine intermediates as impurities.[7][9]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[7][9] By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine when the reaction is complete.
Q5: What is the best way to purify the crude this compound?
A5: The most common methods for purification are recrystallization from a suitable solvent (such as ethanol) or column chromatography on silica gel.[5][7] The choice of method depends on the nature and quantity of the impurities present.
Troubleshooting Guide
Low yields and impure products are common frustrations in organic synthesis. This guide provides a systematic approach to troubleshooting these issues in the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure all reactants (ketone, malononitrile, ammonium salt) and the solvent are of high purity. Impurities can inhibit the reaction or lead to side products.[8] |
| Suboptimal Reaction Temperature | Temperature plays a critical role. If the temperature is too low, the reaction may be too slow. If it's too high, it could lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimum.[7] |
| Incorrect Reaction Time | Monitor the reaction progress using TLC. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to byproduct formation.[9] |
| Inefficient Catalyst | The choice and amount of catalyst are crucial. For multi-component reactions, catalysts like boric acid or various Lewis acids can be effective.[10] If no catalyst is used, consider adding one. If a catalyst is already in use, screen different catalysts or optimize the catalyst loading.[7][10] |
| Inappropriate Solvent | The solvent affects the solubility of reactants and the reaction rate. While some syntheses can be performed under solvent-free conditions, in other cases, a solvent like ethanol may be beneficial.[1][9] |
Problem 2: Product is Impure (Presence of Side Products)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions | The order of reagent addition can sometimes influence the formation of side products in multi-component reactions.[7] Consider a stepwise addition of reactants. Also, optimizing the reaction temperature and time can help minimize side reactions.[7] |
| Incomplete Reaction | If starting materials are present in the final product, this indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to drive the reaction to completion. |
| Ineffective Purification | If the crude product appears to have a good yield but the final purified product is low, the purification method may need optimization. For recrystallization, try different solvents or solvent mixtures. For column chromatography, adjust the eluent polarity. |
Experimental Protocols
Representative One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Acetone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (optional, as solvent)
-
Catalyst (e.g., Boric Acid, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetone and malononitrile.
-
Add 1.5 to 2 equivalents of ammonium acetate.
-
If using a catalyst, add the appropriate amount (e.g., 10-20 mol%).
-
If using a solvent, add ethanol. Alternatively, the reaction can be run under solvent-free conditions.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from ethanol or by column chromatography.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Amino-3-cyanopyridine Derivatives in a Multi-Component Reaction
| Catalyst | Catalyst Amount (mol%) | Yield (%) | Reference |
| No Catalyst | 0 | Trace | [10] |
| Boric Acid | 10 | 85-95 | [10] |
| Zinc Zirconium Phosphate | - | 80-92 | [2] |
| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide | 5 | 88-96 | [4][11] |
Note: Yields are for analogous 2-amino-3-cyanopyridine syntheses and may vary for this compound.
Visualizations
General Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. mdpi.com [mdpi.com]
- 2. oiccpress.com [oiccpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Support Center: Optimizing Reaction Conditions for Nicotinonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of nicotinonitrile derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of nicotinonitrile derivatives, providing potential causes and recommended solutions in a question-and-answer format.
1. Low or No Product Yield
Question: I am getting a very low yield or no desired nicotinonitrile product. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can poison catalysts or participate in side reactions.
-
Reaction Atmosphere: Many reactions for synthesizing nicotinonitrile derivatives, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon). Thoroughly degas all solvents.[1]
-
Reaction Temperature: The reaction temperature may be suboptimal. If the temperature is too low, the reaction rate may be too slow. If it is too high, it could lead to decomposition of reactants or products, or promote side reactions. An optimization screen of different temperatures is advisable.
-
Catalyst and Ligand System: The choice of catalyst and ligand is critical. If you are using a palladium-catalyzed cross-coupling reaction, for example, ensure you are using a suitable palladium source (e.g., a pre-formed Pd(0) source) and an appropriate ligand.[1] Consider screening different catalysts and ligands.
-
Base Selection: The choice of base can significantly impact the reaction outcome. The base should be strong enough to facilitate the desired reaction but not so strong as to cause unwanted side reactions. Screen a variety of inorganic and organic bases.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yielding reactions.
Caption: A decision tree for troubleshooting low-yielding nicotinonitrile synthesis reactions.
2. Catalyst Deactivation
Question: My reaction starts well but then stalls, or I see inconsistent yields between batches. Could this be due to catalyst deactivation?
Answer: Yes, catalyst deactivation is a significant issue, particularly in cross-coupling reactions used to synthesize substituted nicotinonitriles. Here are the primary causes and solutions:
-
Catalyst Poisoning: Impurities in the starting materials or solvents, such as sulfur-containing compounds, can irreversibly bind to the active sites of the catalyst.[2] The pyridine nitrogen of the nicotinonitrile product itself can also act as a poison to some catalysts.
-
Solution: Use high-purity, dry reagents and solvents.[1] If product inhibition is suspected, consider using a ligand that shields the metal center or running the reaction at a lower concentration.
-
-
Fouling or Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[2][3] This is more common at higher temperatures.
-
Solution: Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
-
-
Thermal Degradation (Sintering): High temperatures can cause the metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[2]
-
Solution: Operate at the lowest effective temperature and ensure even heating.
-
Catalyst Deactivation Pathways
The following diagram illustrates common pathways for catalyst deactivation.
Caption: Common pathways leading to the deactivation of catalysts in chemical synthesis.
3. Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
Answer: The formation of side products can be minimized by carefully controlling the reaction conditions. Common side products and their mitigation strategies are listed below.
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Dehalogenated Product (e.g., Nicotinonitrile from a bromonicotinonitrile starting material) | β-hydride elimination in Buchwald-Hartwig aminations.[1] | Select a ligand that favors reductive elimination over β-hydride elimination. |
| Homocoupling of Boronic Acids (in Suzuki couplings) | Presence of oxygen, leading to oxidative coupling.[1] | Ensure rigorous degassing of all solvents and the reaction mixture. Use a pre-formed Pd(0) source. |
| Hydrolysis of the Nitrile Group | Presence of water and acidic or basic conditions. | Use anhydrous solvents and reagents. Control the pH of the reaction mixture. |
| Dimerization or Polymerization | High concentration of reactive intermediates. | Reduce the concentration of the limiting reagent or add it slowly over time. |
4. Purification Challenges
Question: I am having difficulty purifying my nicotinonitrile derivative. What are some effective purification strategies?
Answer: Purification can be challenging due to the polarity of the nicotinonitrile group and the potential for closely related impurities.
-
Crystallization: This is often the most effective method for obtaining highly pure material, provided a suitable solvent system can be found.[4] Experiment with a range of solvents with varying polarities.
-
Column Chromatography: Normal-phase or reverse-phase chromatography can be effective.[5]
-
Normal-Phase: Use a silica gel or alumina stationary phase with a non-polar mobile phase (e.g., hexane/ethyl acetate).
-
Reverse-Phase: Use a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
-
Sublimation: For volatile, thermally stable nicotinonitrile derivatives, sublimation can be a powerful purification technique.[4]
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol provides a general starting point for the synthesis of a nicotinonitrile derivative via a palladium-catalyzed cyanation reaction. Note: This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), and a stir bar.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 mmol). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMA, 5 mL) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Experimental Workflow Diagram
References
Technical Support Center: Pyridine Ring Synthesis and Purification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of pyridine derivatives.
I. Troubleshooting Pyridine Ring Synthesis
This section addresses common problems encountered during popular named reactions for pyridine synthesis, such as low yields and the formation of side products.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from harsh reaction conditions or long reaction times with classical methods.[1] The primary causes include suboptimal reaction conditions, incomplete oxidation of the 1,4-dihydropyridine intermediate, and the formation of side products.[1]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[1] Consider using alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or employing solvent-free conditions with catalysts such as γ-Al2O3 nanoparticles, which can significantly improve yields.[1]
-
Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized to the pyridine.[1] Incomplete oxidation is a direct cause of low yield. Ensure you are using an effective oxidizing agent (e.g., nitric acid, potassium ferrocyanide, KMnO₄) in the correct stoichiometry.[1] Milder conditions can be achieved with iodine in refluxing methanol.[1]
-
Side Reactions: Byproducts can consume starting materials. In unsymmetrical syntheses, the order of reagent addition is critical. It is often beneficial to pre-form the Knoevenagel condensation product or the enamine before the final cyclization step to prevent the formation of undesired intermediates.[1]
Q2: I am observing unexpected byproducts and poor regioselectivity in my Bohlmann-Rahtz pyridine synthesis. What could be wrong?
A2: The Bohlmann-Rahtz synthesis can be sensitive to reaction conditions, leading to decomposition and selectivity issues.
Common Causes and Solutions:
-
Decomposition of Starting Material: High temperatures required for the cyclodehydration step can lead to decomposition, especially with strong acid catalysts. Using milder Brønsted acids like acetic acid or solid acid catalysts like Amberlyst-15 can lower the required reaction temperature.[1]
-
Poor Regioselectivity: The reaction can proceed through different cyclization pathways. Selectivity is often influenced by the steric and electronic properties of the enamine and the Michael acceptor. A stepwise approach, where the enamine is formed first and then reacted with the α,β-unsaturated ketone, may improve selectivity.[1]
Q3: My Kröhnke pyridine synthesis is failing or giving a very low yield. How can I troubleshoot this?
A3: Low yields in the Kröhnke synthesis often trace back to impure starting materials or non-optimized reaction conditions.[2]
Common Causes and Solutions:
-
Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial. Purify these materials before use.[2]
-
Suboptimal Conditions: The reaction is sensitive to temperature and time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, as prolonged heating can cause decomposition.[2] While glacial acetic acid is a common solvent, solvent-free conditions have also been shown to produce excellent yields.[2]
-
Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation at high temperatures. This can be minimized by controlling the rate of reagent addition and optimizing the reaction temperature.[2]
Q4: I am seeing significant dimer formation as a side reaction in my Chichibabin amination. How can this be minimized?
A4: Dimerization is a known side reaction in the Chichibabin reaction, where two pyridine rings couple.[3] This occurs when the intermediate σ-adduct, instead of eliminating a hydride, reacts with another pyridine molecule. The reaction conditions strongly influence the outcome. For example, heating 4-tert-butylpyridine with sodium amide in xylene can produce the dimer as the major product.[3]
Troubleshooting Dimerization:
-
Solvent and Temperature: The choice of solvent is critical. The reaction can be performed in liquid ammonia at low temperatures, which can suppress dimerization for certain substrates.[4] High temperatures in solvents like xylene or toluene may favor dimer formation.[3][5]
-
Amide Reagent: Using potassium amide (KNH₂) in liquid ammonia, which is more soluble, can sometimes provide better results for temperature-sensitive substrates.[4]
-
Oxidant Addition: For reactions at low temperatures, adding an oxidant like potassium permanganate (KMnO₄) can facilitate the desired amination pathway by helping to remove the hydride ion.[4]
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a general decision-making process for addressing low yields in pyridine synthesis.
Caption: A decision tree for troubleshooting low product yield.
II. Troubleshooting Pyridine and Derivative Purification
This section focuses on common issues related to the purification of pyridine as a reagent and the isolation and purification of synthesized pyridine derivatives.
Frequently Asked Questions (FAQs) - Purification
Q1: How can I effectively remove pyridine used as a solvent from my reaction mixture?
A1: Removing the high-boiling point solvent pyridine is a common challenge. The most effective methods involve converting it into a more easily separable form or using azeotropic distillation.[6]
| Method | Description | Best For | Potential Issues |
| Dilute Acid Wash | Pyridine is a base and reacts with dilute acids (e.g., 1-5% HCl, 5-10% citric acid) to form a water-soluble pyridinium salt, which is extracted into the aqueous layer.[6] | Acid-stable compounds. | Product may be acid-sensitive. Emulsion formation. |
| Copper Sulfate Wash | Washing with an aqueous solution of CuSO₄ forms a water-soluble copper-pyridine complex, which is removed in the aqueous phase.[6][7] This is indicated by a color change from blue to violet.[7] | Acid-sensitive compounds.[6] | Not suitable if the product chelates with copper.[7] |
| Azeotropic Removal | Pyridine forms a lower-boiling azeotrope with solvents like toluene or heptane.[6] Co-evaporation under reduced pressure effectively removes pyridine.[6][7] This may need to be repeated multiple times.[6] | Removing trace amounts of pyridine after initial bulk removal. | May not be effective for large quantities. Requires a rotary evaporator. |
Q2: I'm observing significant peak tailing during HPLC analysis of my pyridine derivative. What is the cause and solution?
A2: Peak tailing is a frequent problem when analyzing basic compounds like pyridines on silica-based columns.[8] It is primarily caused by the interaction of the basic pyridine nitrogen with acidic residual silanol groups on the stationary phase surface.[8]
Troubleshooting Peak Tailing:
-
Mobile Phase Additives: Add a competing base like triethylamine (TEA) at a low concentration (5-10 mM) to the mobile phase.[8] TEA will preferentially interact with the active silanol sites, masking them from your analyte.[8]
-
Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.0.[8] This protonates the silanol groups, reducing their ability to interact with the basic analyte.[8]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer residual silanol groups and are designed to produce better peak shapes for basic compounds.[8]
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[8] Try reducing the injection volume or sample concentration.
Q3: My pyridine derivative won't crystallize from solution. What steps can I take?
A3: Failure to crystallize is one of the most common issues in recrystallization, often caused by using too much solvent or the solution being supersaturated.[9]
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide a nucleation site for crystal growth to begin.[9]
-
Seeding: If available, add a single, pure "seed crystal" of your compound to the cooled solution. This will act as a template for other molecules to crystallize upon.[9]
-
Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[9] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[9]
-
Re-cooling: If the initial cooling was too rapid, allow the solution to warm to room temperature and then cool it more slowly. Placing it in a refrigerator and then a freezer can also be effective, but slower cooling often yields purer crystals.
Experimental Protocols
Protocol 1: Removal of Pyridine via Dilute Acid Wash
This protocol describes a standard liquid-liquid extraction procedure to remove pyridine from an organic solvent.
-
Ensure your desired product is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid, such as 1M HCl or 5% citric acid.[6]
-
Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds.
-
Allow the layers to separate completely. The pyridine will have reacted to form a pyridinium salt and moved into the lower aqueous layer.[6]
-
Drain and collect the lower aqueous layer.
-
Repeat the wash (steps 3-6) one or two more times with fresh aqueous acid to ensure complete removal.[6]
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.
Protocol 2: General Method for Kröhnke Pyridine Synthesis
This protocol provides a general procedure for the Kröhnke synthesis using ammonium acetate in acetic acid.[2]
-
Dissolve the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL).
-
Add ammonium acetate (10.0 mmol), which serves as the nitrogen source.[2]
-
Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Purification Method Selection Guide
This diagram helps in selecting an appropriate method for removing pyridine as a solvent based on the properties of the desired compound.
Caption: A workflow for choosing a pyridine removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-4-methylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and efficient method is a multicomponent reaction involving the condensation of acetone and malononitrile, followed by a cyclization step. Variations of the Thorpe-Ziegler reaction are often employed for the synthesis of the 2-aminonicotinonitrile core structure. These reactions can be catalyzed by a base and may be performed in a one-pot synthesis.
Q2: What are the likely by-products in the synthesis of this compound?
A2: By-products can arise from incomplete reactions or side reactions. The most probable by-products include:
-
Unreacted Starting Materials: Residual acetone and malononitrile.
-
Reaction Intermediates: Such as isopropylidenemalononitrile, which is formed from the Knoevenagel condensation of acetone and malononitrile.
-
Malononitrile Dimer: Malononitrile can undergo self-condensation in the presence of a base to form a dimer (2-aminopropene-1,1,3-tricarbonitrile).[1]
-
Oxidized Impurities: The aminopyridine ring can be susceptible to oxidation, leading to colored impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, product, and by-products. The disappearance of starting materials and the appearance of the product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and oxidation.
Troubleshooting Guides
Low Product Yield
| Problem | Possible Cause | Solution |
| Low to moderate yield of this compound. | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting materials are consumed. If the reaction is sluggish, consider increasing the temperature or reaction time. |
| Suboptimal catalyst concentration or activity. | Ensure the base catalyst is fresh and used in the correct stoichiometric amount. You may need to screen different bases (e.g., piperidine, sodium ethoxide) to find the optimal one for your specific conditions. | |
| Formation of side products due to incorrect stoichiometry or order of reagent addition. | Carefully control the stoichiometry of the reactants. In some cases, a stepwise addition of reagents may be beneficial. For instance, pre-forming the Knoevenagel condensation product before adding the cyclization agent can sometimes improve yields.[2][3] | |
| Product loss during workup and purification. | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer. For recrystallization, use a minimal amount of a suitable hot solvent to maximize recovery upon cooling. |
Product Purity Issues
| Problem | Possible Cause | Solution |
| Presence of unreacted starting materials in the final product. | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a slight excess of one of the reactants to drive the reaction to completion. |
| Inefficient purification. | Optimize the purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For more challenging separations, flash column chromatography may be necessary. | |
| Product is discolored (yellow or brown). | Presence of oxidized impurities. | Perform the reaction under an inert atmosphere. During workup, minimize exposure to air and light. Decolorizing with activated charcoal during recrystallization can be effective, but use it sparingly as it may adsorb the product. |
| Presence of a high molecular weight by-product. | Formation of malononitrile dimer or other condensation by-products. | Optimize the reaction conditions to minimize side reactions, for example, by controlling the temperature and the rate of addition of the base. The malononitrile dimer can be removed by careful recrystallization or column chromatography.[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the general procedure for purifying crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The ideal ratio should be determined experimentally to maximize recovery.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol is for the purification of this compound when recrystallization is ineffective.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., ethyl acetate/hexane gradient)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal system should give the product an Rf value of ~0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (wet or dry packing method).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and place the dried silica with the adsorbed product on top of the column.
-
Elution: Elute the column with the solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purification of Aminonicotinonitrile Compounds
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for the purification of aminonicotinonitrile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of aminonicotinonitrile compounds?
A1: Im purities in aminonicotinonitrile synthesis can originate from starting materials, intermediates, by-products, and degradation products. Common impurities may include unreacted starting materials, isomers formed during the reaction, and products from side reactions such as hydrolysis of the nitrile group to an amide or carboxylic acid, or oxidation of the amino group.[1][2]
Q2: What are the primary purification techniques for aminonicotinonitrile compounds?
A2: The most effective methods for purifying aminonicotinonitrile compounds are:
-
Column Chromatography: A versatile technique for separating compounds based on their polarity.
-
Recrystallization: An effective method for purifying solid compounds by leveraging differences in solubility.
-
Acid-Base Extraction: This liquid-liquid extraction technique is useful for separating basic aminonicotinonitrile compounds from non-basic impurities.
Q3: How do I choose the most suitable purification method?
A3: The selection of the optimal purification method depends on the specific properties of your aminonicotinonitrile compound, the nature of the impurities, and the scale of your experiment. The decision-making workflow below can guide your choice.
Q4: My aminonicotinonitrile compound appears to be degrading during purification. What are the likely causes and how can I prevent this?
A4: Aminonicotinonitrile compounds can be susceptible to degradation under certain conditions. The amino group can be prone to oxidation, and the nitrile group can undergo hydrolysis, especially under strong acidic or basic conditions and elevated temperatures. To minimize degradation, it is advisable to use mild purification conditions, avoid prolonged exposure to heat and strong acids or bases, and to work under an inert atmosphere if oxidation is suspected.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the target compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Troubleshooting Steps:
-
TLC Analysis: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (a difference in Rf values of at least 0.2). A good starting point for aminonicotinonitriles is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Gradient Elution: If a single solvent system is ineffective, employ a gradient elution where the polarity of the eluent is gradually increased during the chromatography run.
-
Additive: For basic aminonicotinonitrile compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.
-
Issue 2: The compound is not eluting from the column (stuck at the origin).
-
Possible Cause: The eluent is not polar enough, or the compound is strongly interacting with the stationary phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.
-
Change Stationary Phase: If the compound is very polar, consider using a more polar stationary phase like alumina or a reverse-phase silica gel.
-
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf of Aminonicotinonitrile | Purity after Chromatography (%) | Recovery Yield (%) |
| 9:1 | 0.1 - 0.2 | >95 | 80 - 90 |
| 7:3 | 0.3 - 0.5 | >98 | 85 - 95 |
| 1:1 | 0.6 - 0.8 | >95 | 75 - 85 |
| Dichloromethane:Methanol (95:5) | 0.4 - 0.6 | >97 | 80 - 90 |
Table 1. Illustrative data for column chromatography purification of a typical aminonicotinonitrile.
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is not saturated, too much solvent was used, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of your compound.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Issue 2: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent does not effectively differentiate between the compound and the impurities, or impurities have co-precipitated.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that dissolves the compound well when hot but poorly when cold, while the impurities remain either soluble or insoluble at all temperatures.
-
Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot filtration to remove them before allowing the solution to cool.
-
Wash Crystals: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
| Recrystallization Solvent | Purity after Recrystallization (%) | Recovery Yield (%) |
| Ethanol | >99 | 70 - 85 |
| Isopropanol/Water | >98 | 75 - 90 |
| Ethyl Acetate/Hexane | >99 | 65 - 80 |
| Toluene | >98 | 60 - 75 |
Table 2. Illustrative data for recrystallization purification of a typical aminonicotinonitrile.
Experimental Protocols
Detailed Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude aminonicotinonitrile in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminonicotinonitrile.
Detailed Protocol for Recrystallization
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Stability and Degradation
Forced degradation studies are crucial to understand the stability of aminonicotinonitrile compounds and to develop stability-indicating analytical methods.
| Stress Condition | Typical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) | 10 - 15 | Aminonicotinamide, Aminonicotinic acid |
| Base Hydrolysis (0.1 M NaOH, RT, 24h) | 5 - 10 | Aminonicotinamide |
| Oxidative (3% H₂O₂, RT, 24h) | 15 - 20 | N-oxides, Ring-opened products |
| Thermal (80 °C, 48h) | < 5 | Minor unidentified products |
| Photolytic (UV light, 24h) | 5 - 10 | Colored degradation products |
Table 3. Illustrative data from a forced degradation study of a typical aminonicotinonitrile.
References
Technical Support Center: Optimization of 2-Amino-4-methylnicotinonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-methylnicotinonitrile and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and its analogs?
A1: The synthesis of 2-aminonicotinonitrile derivatives, including this compound, is often achieved through multi-component reactions. A prevalent method involves a one-pot, four-component reaction of an aromatic aldehyde, an acetophenone derivative, malononitrile, and an ammonium salt in the presence of a catalyst.[1] Another established approach is the reaction of chalcones with malononitrile and ammonium acetate.[1][2] For the synthesis of 2-amino-5-alkylnicotinonitriles, a process involving the condensation of a 1,1-dicyanopropylene with triethyl orthoformate followed by a reaction with ammonia has been described.
Q2: What types of catalysts are effective for the synthesis of substituted aminonitriles?
A2: A diverse range of catalysts can be employed, and the optimal choice depends on the specific substrates and desired reaction conditions. Effective catalysts include:
-
Solid acid nanocatalysts: such as CoFe2O4@SiO2-SO3H, which are reusable and can provide high yields, particularly under microwave irradiation.[1]
-
Ionic liquids: These can serve as efficient and environmentally friendly catalysts, especially in solvent-free conditions.[1]
-
Boric acid: This has been used as a green and efficient catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitriles under microwave irradiation in solvent-free conditions.[3]
-
Natural product-derived catalysts: Betaine and guanidine carbonate have been utilized in related pyrimidine syntheses.[1]
-
Organocatalysts: These are particularly relevant for Strecker-type reactions to produce α-aminonitriles.[4]
-
Fluoroboric acid (HBF4): This has been used as an oxidizing promoter catalyst under mild, solvent-free conditions.[2]
Q3: What are typical reaction conditions for these syntheses?
A3: Reaction conditions are highly dependent on the chosen synthetic pathway and catalyst. For multicomponent reactions, solvent-free conditions under microwave irradiation at approximately 80°C for short durations (30-60 minutes) have proven effective.[1] Alternatively, refluxing in a solvent such as ethanol overnight is a common practice.[2] Base-catalyzed cyclizations are often stirred at room temperature for 12-24 hours.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of these reactions.[1][5] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | The chosen catalyst may not be optimal for the specific substrates. Consult the literature for catalysts used in similar syntheses of substituted aminonitriles. Consider screening a variety of catalysts, including solid acids, ionic liquids, or boric acid.[1][3] |
| Suboptimal Reaction Temperature | The reaction may require higher or lower temperatures. If the reaction is sluggish at room temperature, consider gentle heating. For thermally sensitive materials, cooling might be necessary. Ensure the reaction is reaching the target temperature (e.g., reflux).[5] |
| Incorrect Solvent | The solvent choice is critical. For some reactions, solvent-free conditions under microwave irradiation have shown high efficiency.[1][3] In other cases, polar aprotic solvents may be suitable. Ensure the solvent is dry if the reaction is moisture-sensitive. |
| Impure Starting Materials | Impurities in the starting materials can interfere with the reaction. Ensure the purity of your aldehyde, ketone, malononitrile, and ammonium source. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or adding more catalyst. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Side Reactions | Undesired side reactions can compete with the main reaction. Lowering the reaction temperature may improve selectivity. The choice of catalyst can also significantly influence the product distribution. |
| Decomposition of Reactants or Products | If the reactants or the desired product are unstable under the reaction conditions, consider milder conditions, such as a lower temperature or a shorter reaction time. |
| Non-specific Catalyst | A highly acidic or basic catalyst might promote undesired side reactions. A milder catalyst, such as boric acid, might be more selective.[3] |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles via a Four-Component Reaction
This protocol is a generalized procedure based on the synthesis of analogous compounds.[1][3]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Boric Acid, 10 mol%)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde, substituted acetophenone, malononitrile, ammonium acetate, and the catalyst.
-
If performing the reaction under solvent-free conditions, proceed to step 3. If using a solvent, add ethanol (10 mL).
-
For microwave-assisted synthesis, place the reaction vessel in a microwave reactor and heat to 80°C for 30-60 minutes.[1]
-
For conventional heating, equip the flask with a reflux condenser and heat the mixture to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, add cold water to the reaction mixture to induce precipitation.
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminonicotinonitrile derivative.
Catalyst Performance Data
The following table summarizes yield data for the synthesis of 2-amino-4,6-diarylnicotinonitriles using different catalytic systems, which can serve as a starting point for catalyst selection in this compound synthesis.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Boric Acid | Microwave, Solvent-free | 86-96 | [3] |
| CoFe2O4@SiO2-SO3H | Microwave, 80°C | High (not quantified) | [1] |
| Ionic Liquids | Solvent-free | Efficient (not quantified) | [1] |
| HBF4 | Solvent-free, Mild conditions | Efficient (not quantified) | [2] |
Visualizations
References
Identifying and minimizing side reactions in Gewald aminothiophene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Gewald aminothiophene synthesis. The following resources are designed to help identify and minimize common side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Gewald synthesis?
A1: The most frequently encountered side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which is formed during the initial Knoevenagel condensation.[1] This dimerization can sometimes become the major reaction pathway if the conditions are not optimal for the subsequent cyclization with sulfur.[1]
Q2: What are other potential sources of impurities?
A2: Besides dimerization, other sources of impurities include unreacted starting materials (ketone/aldehyde and active methylene nitrile) and complex polysulfide intermediates.[2][3][4] The formation of a complex equilibrium of polysulfides of varying lengths can complicate the reaction mixture.[2][3][4]
Q3: How can I detect the presence of side products?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction and detecting the presence of side products.[5][6] It is advisable to use a three-lane spotting technique on the TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" with both. The appearance of new spots other than the desired product spot indicates the formation of byproducts. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to quantify the components of the crude reaction mixture. The main dimerization byproduct, a hexasubstituted cyclohexadiene, will have a molecular weight double that of the α,β-unsaturated nitrile intermediate.
Q4: Can microwave irradiation improve the reaction outcome?
A4: Yes, microwave irradiation has been shown to be beneficial for the Gewald synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is crucial. | - Verify Starting Material Quality: Ensure the purity of your ketone/aldehyde and active methylene compound.- Optimize Base Selection: The choice of base is critical. For less reactive ketones, consider a stronger base or a two-step protocol. Secondary amines like morpholine or piperidine are often effective.[8]- Check Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating. |
| 2. Poor Sulfur Reactivity: Elemental sulfur needs to be activated to participate in the reaction. | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[9]- Temperature Adjustment: Gently heating the reaction mixture can enhance sulfur's reactivity. | |
| Significant Side Product Formation (e.g., Dimerization) | 1. Suboptimal Reaction Conditions: The balance between the Knoevenagel condensation and the subsequent cyclization is key. | - Temperature Control: A temperature that is too high can favor side reactions. Screen a range of temperatures to find the optimum for your specific substrates.- Two-Step Procedure: For problematic substrates, consider a two-step approach. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.[10]- Base Selection: The use of an inorganic base in a THF/water mixture has been reported to suppress byproduct formation. |
| Complex Reaction Mixture | 1. Formation of Polysulfide Intermediates: The reaction of sulfur can lead to a mixture of polysulfides. | - Controlled Addition of Sulfur: In some cases, adding sulfur in portions may help to control the reaction. - Computational studies suggest that the cyclization of the monosulfide is the main driving force, and the reaction funnels various intermediates to the final product under thermodynamic control. [2][3][11] |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials and Byproducts: These can co-elute with the desired product. | - Optimize Reaction Time: Monitor the reaction by TLC to ensure it goes to completion.[5]- Work-up Procedure: A thorough aqueous work-up can help remove some impurities. Recrystallization or column chromatography are often necessary for obtaining a pure product.[12] |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on the influence of various reaction parameters on the yield of 2-aminothiophenes.
Table 1: Effect of Base on Gewald Reaction Yield
| Ketone | Active Methylene Nitrile | Base (20 mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Cyclohexanone | Malononitrile | Piperidinium borate | EtOH/H₂O (9:1) | 100 | 25 min | 96 |
| Cyclohexanone | Malononitrile | Piperidinium acetate | EtOH/H₂O (9:1) | 100 | 30 min | 85 |
| Cyclohexanone | Malononitrile | Piperidinium trifluoroacetate | EtOH/H₂O (9:1) | 100 | 90 min | 74 |
Data adapted from a study by Gavali, K. D., & Chaturbhuj, G. U. (2023).[8]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Ketone | Active Methylene Nitrile | Method | Time | Yield (%) |
| 4-Me-Phenyl | CN | Conventional | 4 h | 58 |
| 4-Me-Phenyl | CN | Microwave | 15 min | 60 |
| 4-Cl-Phenyl | CONHPh | Conventional | 3 h | 55 |
| 4-Cl-Phenyl | CONHPh | Microwave | 10 min | 87 |
General conditions for conventional heating often involve refluxing in ethanol with an amine base. Microwave conditions are often solvent-free or on a solid support.
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)
This protocol describes a typical one-pot synthesis using an amine base.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine or triethylamine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur.
-
Add the solvent to achieve a suitable concentration, followed by the addition of the amine base.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol provides a general procedure for microwave-assisted synthesis.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine) (1.0 mmol)
-
Solvent (e.g., DMF) (3 mL)
Procedure:
-
In a microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the chosen base.
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Gewald aminothiophene synthesis.
Caption: Troubleshooting logic for optimizing the Gewald synthesis.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 3. researchwith.njit.edu [researchwith.njit.edu]
- 4. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimized Synthesis of Substituted Pyridines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted pyridines. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and potential solutions?
Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[1]
-
Suboptimal Reaction Conditions: Traditional methods often involve refluxing in ethanol, which can be inefficient.[1]
-
Solution: Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%) with shorter reaction times.[1]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to form the final pyridine product.[1][2][3] Incomplete oxidation is a common reason for low yields.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the desired product's yield.
-
Solution: The order of reagent addition is critical, especially in unsymmetrical Hantzsch reactions. To prevent the formation of undesired intermediates, it is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
-
Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve regioselectivity and minimize these side reactions?
The Bohlmann-Rahtz synthesis, while versatile, can present challenges related to high temperatures and the formation of intermediates that are difficult to purify.[4]
-
High Reaction Temperatures: The cyclodehydration step often requires high temperatures, which can lead to side reactions.[4]
-
Lack of Regiocontrol: The formation of isomers can occur depending on the substitution pattern of the starting materials.
-
Solution: The regiochemical outcome is determined by the initial Michael addition of the enamine to the ethynylketone. Careful selection of starting materials based on their electronic and steric properties is crucial for favoring the desired regiochemistry.[4]
-
Q3: My Guareschi-Thorpe synthesis is inefficient. Are there modern modifications to this procedure?
The classical Guareschi-Thorpe reaction can suffer from low yields and require harsh conditions.[1]
-
Inefficient Classical Conditions: Traditional protocols may not be optimal for all substrates.
Q4: I'm struggling with my Suzuki coupling reaction for pyridine functionalization. What are the key parameters to optimize?
Suzuki coupling involving pyridyl compounds can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, inhibiting its activity.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can interfere with the catalytic cycle.
-
Poor Transmetallation: Electron-deficient pyridyl boronic acids can exhibit slow transmetallation.
-
Solution: Optimization of the base and solvent system is crucial. Ensure the use of anhydrous solvents to minimize protodeborylation.[6]
-
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions.
-
Solution: Carefully screen reaction parameters such as temperature, base, and solvent to identify conditions that favor the desired cross-coupling over side reactions.[6]
-
Q5: What are common issues in Sonogashira couplings involving pyridines?
Similar to Suzuki couplings, the pyridine nitrogen can interfere with the palladium catalyst. Additionally, issues with the copper co-catalyst can arise.
-
Catalyst Deactivation: The palladium catalyst can become inactive, often observed as the formation of a black precipitate ("Pd black").[7]
-
Solution: Use a fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ. Ensure ligands are not oxidized.[7]
-
-
Alkyne Homocoupling (Glaser Coupling): The presence of oxygen can lead to the oxidative homocoupling of the alkyne.[7]
Q6: My Buchwald-Hartwig amination of a bromopyridine is not working well. What should I check?
The success of the Buchwald-Hartwig amination is highly dependent on the ligand, base, and reaction conditions.
-
Inefficient Catalytic System: The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the catalyst.
-
Solution: Sodium tert-butoxide is a commonly used base. However, for substrates with base-sensitive functional groups, weaker bases like K2CO3 may be necessary, although this might lead to lower reaction rates.[9]
-
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient reaction conditions. | - Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[1] - Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[1] |
| Incomplete oxidation of the dihydropyridine intermediate. | - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[1] - Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine. | |
| Formation of Side Products | Incorrect order of reagent addition in unsymmetrical syntheses. | - Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[1] |
Bohlmann-Rahtz Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield / No Reaction | High activation energy for cyclodehydration. | - Introduce a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst (e.g., Yb(OTf)3, ZnBr2) to lower the reaction temperature.[4] |
| Formation of Isomers | Lack of regiocontrol in the initial Michael addition. | - Carefully select substrates with appropriate electronic and steric properties to favor the desired regioisomer. |
| Difficult Purification | Complex reaction mixture with stable intermediates. | - Consider a one-pot procedure using acid catalysis to drive the reaction to completion without isolating the aminodiene intermediate.[4] |
Guareschi-Thorpe Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient classical conditions. | - Adopt the modified procedure using ammonium carbonate in an aqueous medium.[1][5] This often leads to significantly higher yields and simplified product isolation.[1][5] |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst inhibition/deactivation. | - Use bulky, electron-rich phosphine ligands.[6] - Increase catalyst loading.[6] - Use fresh, high-purity catalyst and ligands. |
| Poor substrate reactivity (e.g., chlorides, bromides). | - If possible, use the corresponding iodide or triflate. - For less reactive halides, employ more active catalyst systems and higher temperatures. | |
| Presence of oxygen or water. | - Thoroughly degas all solvents and reagents. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon, Nitrogen). | |
| Formation of Side Products | Homocoupling (Suzuki, Sonogashira), Dehalogenation (Suzuki), β-Hydride Elimination (Buchwald-Hartwig). | - Optimize the choice of base, solvent, and temperature. - For Sonogashira, consider copper-free conditions to minimize alkyne homocoupling.[7] |
Quantitative Data Summary
Comparison of Catalytic Systems for Hantzsch Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles | Ultrasound | 1.5 | >90 | [1] |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | 0.5-1 | up to 95 | [1] |
| None (Classical) | Ethanol | Reflux | 8-12 | 40-60 | [1] |
Optimization of Suzuki Coupling for 2-Arylpyridine Synthesis
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl2 | dppf | Na2CO3 | Dioxane/H2O | 100 | 60-85 | [10] |
| Pd2(dba)3 | RuPhos | K3PO4 | Toluene | 100 | 70-95 | [10] |
| Pd(PPh3)4 | PPh3 | K3PO4 | Dioxane/H2O | 90 | 50-75 | [11] |
Experimental Protocols
Modified Hantzsch Synthesis using PTSA and Ultrasonic Irradiation
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) to form a micellar solution.
-
Catalyst Addition: Add p-toluenesulfonic acid (PTSA) (10 mol%).
-
Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude dihydropyridine in a suitable solvent (e.g., methanol) and add an oxidizing agent (e.g., iodine). Reflux until the oxidation is complete (monitored by TLC).
-
Purification: After workup, purify the crude pyridine by column chromatography on silica gel.
One-Pot Bohlmann-Rahtz Synthesis with Acid Catalysis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 mmol) and ammonium acetate (1.2 mmol) in toluene, add the ethynylketone (1 mmol).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 20 mol%) or a Brønsted acid (e.g., acetic acid, 1 equivalent).
-
Reaction: Reflux the mixture and monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Aqueous Guareschi-Thorpe Synthesis
-
Reaction Setup: In a reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).[12]
-
Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent.[12]
-
Reaction: Stir the mixture at 80 °C.[12] The product often precipitates from the reaction mixture.
-
Workup: Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold water and dry to obtain the pure product.
Visualizations
Caption: Workflow for the Hantzsch pyridine synthesis.
Caption: Troubleshooting logic for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Biological Assays with Aminopyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with aminopyridine derivatives. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Assay Preparation
Question 1: My aminopyridine derivative has poor solubility in aqueous buffer. How can I improve it?
Answer: Poor aqueous solubility is a common issue with aminopyridine derivatives, which can be due to the compound existing as a zwitterion at neutral pH. To improve solubility, you can try the following approaches:
-
pH Adjustment: The solubility of aminopyridine derivatives is often pH-dependent.
-
In acidic conditions (low pH) , the amino group and pyridine nitrogen become protonated, resulting in a net positive charge and increased aqueous solubility.
-
In basic conditions (high pH) , acidic functional groups (like a sulfonic acid group) will be deprotonated, leading to a net negative charge and increased solubility.
-
Caution: Ensure the final pH of your solution is compatible with your biological assay and does not affect cell viability or enzyme activity.
-
-
Use of Co-solvents: For preparing concentrated stock solutions, organic co-solvents can be used.
-
Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[1]
-
Other co-solvents like N,N-dimethylformamide (DMF) can also be considered.
-
-
Salt Formation: If you have the expertise, converting the aminopyridine derivative to a salt form can dramatically increase its aqueous solubility.
Question 2: I am observing a gradual loss of my compound's activity in solution over time. What could be the cause?
Answer: Instability of the compound in the assay medium can lead to a loss of activity. Here are some troubleshooting steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh stock and working solutions of your aminopyridine derivative immediately before each experiment.
-
Storage Conditions: If you need to store stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
-
Stability in Assay Medium: Some compounds can be unstable in cell culture media or assay buffers at 37°C. You can assess the stability of your compound by incubating it in the assay medium for the duration of your experiment and analyzing its concentration at different time points using methods like HPLC.
-
Oxidation: Aminopyridine derivatives can be susceptible to oxidation.[1] If you suspect oxidation, consider preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Troubleshooting Cell-Based Assays
Question 3: I am seeing inconsistent IC50/EC50 values for my aminopyridine derivative in a cell viability assay (e.g., MTT, CellTiter-Glo). What are the common causes and solutions?
Answer: Inconsistent IC50/EC50 values are a frequent challenge in cell-based assays. The variability can stem from several factors related to both the compound and the experimental procedure.
Troubleshooting Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Precipitation | Visually inspect wells for precipitate under a microscope. Perform a solubility test of the compound in the final assay medium. If precipitation is observed, you may need to adjust the solvent or lower the maximum concentration tested. |
| Cell-Based Factors | Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. Cell Seeding Density: Ensure uniform cell seeding across all wells. Edge effects in plates can be minimized by not using the outer wells or by filling them with sterile PBS. Cell Health: Only use healthy, actively dividing cells for your assays. |
| Assay Protocol | Incubation Time: Standardize the incubation time with the compound. Reagent Variability: Use the same batch of reagents (e.g., media, serum, assay kits) for all experiments that will be compared. Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions and additions. |
| Data Analysis | Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic fit) to calculate IC50/EC50 values. Ensure your dose-response curve has a sufficient number of data points to accurately define the top and bottom plateaus. |
Below is a logical workflow for troubleshooting inconsistent IC50 values:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Question 4: I am observing high background fluorescence in my plate-based assay. How can I reduce it?
Answer: High background fluorescence can be caused by the intrinsic fluorescence of the aminopyridine derivative, components of the assay medium, or the microplate itself.
Troubleshooting High Background Fluorescence
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Autofluorescence | Run a control plate with the compound in assay buffer but without cells or the fluorescent probe to measure its intrinsic fluorescence. If the compound is fluorescent at the assay wavelengths, consider switching to a different fluorescent dye with non-overlapping spectra or a non-fluorescent readout (e.g., luminescence or absorbance). |
| Media Components | Phenol red and serum in cell culture media can contribute to background fluorescence. Use phenol red-free media and consider reducing the serum concentration during the assay. |
| Microplate Autofluorescence | Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate. |
| Instrument Settings | Optimize the gain settings and the number of flashes on your plate reader to maximize the signal-to-background ratio. |
Section 3: Target-Specific Assay Troubleshooting
Question 5: I am using an aminopyridine derivative to block voltage-gated potassium (Kv) channels in a patch-clamp experiment, but I am not seeing the expected effect or my recordings are unstable.
Answer: Patch-clamp electrophysiology is a sensitive technique, and several factors can influence the results.
Troubleshooting Patch-Clamp Experiments
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Not Reaching Target | Ensure adequate perfusion of the compound to the cell. The time required to see an effect will depend on your perfusion system. |
| Incorrect Voltage Protocol | The blocking effect of some aminopyridines on Kv channels is voltage-dependent. Ensure your voltage protocol is appropriate to elicit channel opening and subsequent block. For example, some blockers require channel activation to bind.[2] |
| Unstable Recordings | Unstable recordings (e.g., drifting baseline, high noise) can obscure the effect of the compound. Ensure a good gigaohm seal before breaking into the whole-cell configuration. Check for issues with your solutions (e.g., correct osmolarity, filtered), grounding, and vibration isolation. |
| Wrong Kv Channel Subtype | Aminopyridine derivatives have varying potencies on different Kv channel subtypes. Confirm the expression of the target Kv channel in your cell type. If possible, use a positive control blocker with known activity on your target channel. |
The following diagram illustrates a simplified workflow for a patch-clamp experiment:
Caption: Experimental workflow for a patch-clamp assay.
Question 6: My aminopyridine derivative shows unexpected or off-target effects in my assay. What are some known off-target activities?
Answer: While many aminopyridine derivatives are known as Kv channel blockers, they can have other biological activities. It is important to be aware of potential off-target effects.
-
4-Aminopyridine (4-AP): While it blocks a broad range of Kv channels, it can also have effects on the central nervous system, and its ability to cross the blood-brain barrier is a key feature.[3] It is not a substrate for P-glycoprotein.[3]
-
3,4-Diaminopyridine (3,4-DAP): In addition to blocking Kv channels, at higher concentrations (low millimolar), it has been reported to have an off-target agonist effect on Cav1 (L-type) voltage-gated calcium channels.[4][5][6] However, at therapeutic concentrations (low micromolar), its effects are primarily attributed to Kv channel blockade.[4][5][6] It has lower brain penetration compared to 4-AP.[7][8]
-
Other Derivatives: The biological activity of aminopyridine derivatives is highly dependent on their specific structure. Some derivatives have been shown to interact with other targets, such as sigma receptors or various enzymes.[9] If you observe unexpected effects, consider performing a broader pharmacological screen or consulting the literature for known activities of structurally similar compounds.
Quantitative Data Summary
The following tables provide a summary of reported IC50 and MIC values for various aminopyridine derivatives. Note that these values are highly dependent on the specific assay conditions and cell lines used.
Table 1: IC50 Values of Aminopyridine Derivatives against Voltage-Gated Potassium (Kv) Channels
| Compound | Target | IC50 (µM) | Cell Type / System |
| 4-Aminopyridine | Kv1.1 | 89 - 242 | Mammalian Sol-8 cells / HEK cells |
| 4-Aminopyridine | Kv1.2 | 399 | HEK cells |
| 4-Aminopyridine | Kv1.4 | 399 | HEK cells |
| 3-Aminopyridine | Kv1.1 | 2200 | Mammalian Sol-8 cells |
| 3,4-Diaminopyridine | Kv3.3 / Kv3.4 | High-affinity: 1-10Low-affinity: 100-1000 | Mammalian NMJ |
| 3-hydroxy-4-aminopyridine | Kv1.1 | 7886 | HEK cells |
| 3-hydroxy-4-aminopyridine | Kv1.2 | 23652 | HEK cells |
| 3-hydroxy-4-aminopyridine | Kv1.4 | 23191 | HEK cells |
Data compiled from references[5][6][10][11][12].
Table 2: IC50 Values of Aminopyridine Derivatives against Cancer Cell Lines
| Compound Class/Name | Cell Line | Cancer Type | IC50 (µM) |
| 2-Aminopyridine derivative (Compound 2c) | A549 | Lung Carcinoma | > 100 |
| 2-Aminopyridine derivative (Compound 3a) | A549 | Lung Carcinoma | 5.988 |
| Pyridine derivatives | MCF-7 | Breast Cancer | 39.0 - 43.4 |
| Pyridine derivatives | MDA-MB-231 | Breast Cancer | 35.1 - 35.9 |
| 4-Aminopyridine | MCF-7 | Breast Cancer | 4000 |
| 4-Aminopyridine | L929 | Fibroblast (control) | 5000 |
Data compiled from references[13][14][15].
Table 3: Minimum Inhibitory Concentration (MIC) of Aminopyridine Derivatives against Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-Aminopyridine derivative (Compound 2c) | Staphylococcus aureus | 39 |
| 2-Aminopyridine derivative (Compound 2c) | Bacillus subtilis | 39 |
| 2-Aminopyridine derivative (Compound 2c) | Bacillus cereus | 78 |
| 2-Aminopyridine derivative (Compound 2c) | Enterococcus faecalis | 78 |
| 2-Aminopyridine derivative (Compound 2c) | Micrococcus luteus | 78 |
Data compiled from reference[13][16].
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells in culture
-
96-well clear-bottom cell culture plates
-
Aminopyridine derivative stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminopyridine derivative in complete medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Generic Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Kinase of interest
-
Kinase substrate
-
Aminopyridine derivative
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the aminopyridine derivative in DMSO. Dilute the kinase and substrate to their final concentrations in kinase buffer. Prepare the ATP solution in kinase buffer (the final concentration should be at or near the Km of the kinase for ATP).
-
Assay Reaction: In a 384-well plate, add the kinase, substrate, and the diluted aminopyridine derivative or vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. Incubate at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and use non-linear regression to determine the IC50 value.
Signaling Pathways and Logical Relationships
Signaling Pathway: Downstream Effects of Kv Channel Blockade in Cancer Cells
Aminopyridine derivatives, by blocking voltage-gated potassium channels, can induce a cascade of events within cancer cells, ultimately leading to cell cycle arrest and apoptosis. The diagram below illustrates a proposed signaling pathway.
Caption: Proposed signaling pathways affected by Kv channel blockade in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of Kv11.1 potassium channel suppresses non-small cell lung cancer growth by promoting c-Myc degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 8. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promocell.com [promocell.com]
- 15. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death [mdpi.com]
- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Amino-4-methylnicotinonitrile and Its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The aminonicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the performance of 2-Amino-4-methylnicotinonitrile and its analogs, focusing on their anticancer, kinase inhibitory, and autophagy-modulating properties. The information presented is supported by experimental data from various preclinical studies, offering a valuable resource for researchers in the field of drug discovery and development.
Comparative Biological Activity
The primary therapeutic potential of aminonicotinonitrile derivatives, including this compound, has been explored extensively in the context of oncology. These compounds have demonstrated significant efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and modulating cellular autophagy. Furthermore, their mechanism of action often involves the inhibition of various protein kinases, which are key regulators of cancer cell growth and survival.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of aminonicotinonitrile analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
While direct comparative studies focusing solely on this compound against a wide array of analogs are limited, the available data allows for a structured comparison of derivatives with substitutions at various positions of the nicotinonitrile ring.
Table 1: Comparative Anticancer Activity (IC50, µM) of Aminonicotinonitrile Analogs
| Compound ID | R1 (4-position) | R2 (6-position) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | -CH3 | - | RAW 264.7 (murine macrophage, NOS II inhibition) | 0.006 | L-NIL | - |
| Analog 1 | Phenyl | Phenyl | MDA-MB-231 (Breast) | 78.28 ± 3.9 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast) | >100 | Doxorubicin | 4.17 ± 0.2 | |||
| Analog 2 | 3-methoxyphenyl | Phenyl | MDA-MB-231 (Breast) | 8.01 ± 0.5 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast) | 16.20 ± 1.3 | Doxorubicin | 4.17 ± 0.2 | |||
| Analog 3 | 4-chlorophenyl | 3-methoxyphenyl | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | |||
| Analog 4 | 4-methoxyphenyl | 3-methoxyphenyl | MDA-MB-231 (Breast) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 | |||
| Analog 5 | 4-(2,4-dichlorophenyl) | Phenyl | - | - | - | - |
| Analog 7g | Aryl | Aryl | SGC-7901 (Gastric) | Potent Autophagy Inducer | - | - |
Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The primary activity reported for this compound is the potent inhibition of inducible nitric oxide synthase (NOS II), with an IC50 of 6 nM in murine macrophage cells.[1] Data for its direct cytotoxic effects on cancer cell lines in a comparative context is not as readily available in the reviewed literature.
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyridine ring significantly influence the cytotoxic potency.[2] For instance, the introduction of aryl groups at the 4- and 6-positions can enhance anticancer activity.[3]
Kinase Inhibitory Activity
Many aminonicotinonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. This inhibitory activity is a key mechanism contributing to their anticancer effects.
While a comprehensive kinase inhibitory profile for this compound is not extensively detailed in the available literature, related analogs have shown significant inhibitory activity against kinases such as Cyclin-Dependent Kinase 2 (CDK2).[4][5]
Table 2: Kinase Inhibitory Activity of Aminonicotinonitrile Analogs
| Compound Class | Target Kinase | Key Findings |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | CDK2 | Potent inhibitors with good binding affinity to the CDK2 active site.[4][5] |
| Imidazo[1,2-a]pyridine derivatives | CDK2 | Showed potent CDK2 inhibitory and anti-carcinogenic activity at low concentrations.[4] |
Autophagy Modulation
Autophagy is a cellular self-degradation process that can either promote cell survival or cell death, depending on the context. Certain aminonicotinonitrile analogs have been identified as potent inducers of autophagy in cancer cells, which can contribute to their anticancer effects.
One study highlighted a series of 2-aminonicotinonitrile derivatives as novel autophagy enhancers. The structure-activity relationship analysis indicated that substituents at the C-4 and C-6 positions of the nicotinonitrile core are crucial for enhancing autophagy-inducing activity.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Autophagy Marker LC3
Western blotting is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy activation.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of LC3-II to LC3-I or β-actin is quantified to assess autophagy induction.
Kinase Inhibition Assay
Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific kinase.
Protocol (General):
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a suitable reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for the evaluation of aminonicotinonitrile analogs.
Caption: Intrinsic apoptosis pathway induced by aminonicotinonitrile analogs.
Caption: Mechanism of cell cycle arrest by aminonicotinonitrile analogs.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities, particularly in the realm of cancer therapy. The structure-activity relationship studies indicate that modifications to the nicotinonitrile core can significantly impact their potency and selectivity. The data presented in this guide, including comparative IC50 values and detailed experimental protocols, provides a valuable foundation for researchers aiming to further explore and optimize this chemical scaffold for the development of novel therapeutic agents. The provided diagrams of the key signaling pathways offer a visual framework for understanding the molecular mechanisms underlying the observed biological effects. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of the therapeutic potential of this compound in relation to its numerous analogs.
References
- 1. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 2-Amino-4-methylnicotinonitrile Analogs in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profile of nicotinonitrile derivatives, structurally related to 2-Amino-4-methylnicotinonitrile. While specific kinase inhibition data for this compound is not extensively available in public literature, recent studies have highlighted the potent activity of closely related nicotinonitrile compounds against Pim-1 kinase, a key target in oncology. This document summarizes the available quantitative data, presents detailed experimental protocols for relevant kinase assays, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Inhibition
The inhibitory activities of nicotinonitrile derivatives and other well-characterized kinase inhibitors are presented below. The data is compiled from various studies to provide a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of Nicotinonitrile Derivatives and Reference Compounds against PIM-1 Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Nicotinonitrile Derivative (7b) | PIM-1 | 18.9 | ADP-Glo | [1][2] |
| Nicotinonitrile Derivative (4k) | PIM-1 | 21.2 | ADP-Glo | [1][2] |
| Nicotinonitrile Derivative (8e) | PIM-1 | ≤ 280 | ADP-Glo | [3] |
| Staurosporine | PIM-1 | 16.7 | ADP-Glo | [1][2] |
| SGI-1776 | PIM-1 | 7 | Radiometric | [4][5][6][7] |
| AZD1208 | PIM-1 | 0.4 | Cell-free | [8][9][10] |
| CX-4945 (Silmitasertib) | PIM-1 | 46 | Cell-free | [11][12][13] |
Table 2: Selectivity Profile of Reference PIM Kinase Inhibitors
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Other Notable Kinase Targets (IC50) |
| SGI-1776 | 7 | 363 | 69 | Flt3 (44 nM), Haspin (34 nM)[4][5][7] |
| AZD1208 | 0.4 | 5.0 | 1.9 | Highly selective for PIM kinases[9][10] |
| Staurosporine | 16.7 | - | - | Broad-spectrum inhibitor (PKC: 6 nM, PKA: 15 nM, c-Fgr: 2 nM)[14] |
Table 3: Cytotoxicity of a Representative Nicotinonitrile Derivative (7b)
| Cell Line | IC50 (µM) | Assay Type |
| MCF-7 (Breast Cancer) | 3.58 | MTT Assay[1][2] |
| PC-3 (Prostate Cancer) | 3.60 | MTT Assay[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of the presented data.
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of PIM-1 kinase and the inhibitory potential of test compounds. The amount of ADP produced in the kinase reaction is quantified, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine Triphosphate)
-
Test compounds (e.g., Nicotinonitrile derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells).
-
Add 2.5 µL of PIM-1 kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the PIM-1 substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for PIM-1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the PIM-1 kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Visualizations
PIM-1 Kinase Signaling Pathway
The following diagram illustrates the central role of PIM-1 kinase in cell survival and proliferation pathways. PIM-1 is a constitutively active serine/threonine kinase that is regulated primarily at the level of transcription and protein stability. It phosphorylates a number of downstream targets involved in cell cycle progression and apoptosis.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines the general workflow for determining the IC50 value of a test compound in a kinase inhibition assay.
Caption: General Workflow for Kinase Inhibition Assay.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Uncharted Territory: The Biological Activity of 2-Amino-4-methylnicotinonitrile Remains Undefined
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity of 2-Amino-4-methylnicotinonitrile. Despite its availability from chemical suppliers (CAS 71493-76-0), no specific studies detailing its biological effects, mechanism of action, or potential inhibitors have been published.
This absence of data precludes the creation of a detailed comparison guide as requested. Without foundational information on its biological targets and efficacy, it is impossible to conduct comparative studies against known inhibitors or to delineate its role in any signaling pathways.
While research exists for structurally related compounds, such as 2-amino-4,6-diphenylnicotinonitriles and 2-amino-4-methylpyridine, the biological activities of these analogs cannot be directly extrapolated to this compound. These related molecules have been investigated for a range of therapeutic applications, including as anticancer agents and inhibitors of enzymes like nitric oxide synthase. For instance, certain 2-amino-4,6-diphenylnicotinonitrile derivatives have shown cytotoxic effects against cancer cell lines, with activities comparable to the established chemotherapeutic drug Doxorubicin. Similarly, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).
However, the specific biological profile of this compound remains an open question for the scientific community. To validate its biological activity and identify potential inhibitors, a systematic experimental approach would be required.
Proposed Experimental Workflow for Characterization
Should researchers choose to investigate this compound, a standard workflow could be employed to elucidate its biological function. The following diagram outlines a potential experimental cascade for characterizing the activity of a novel chemical entity like this compound.
Caption: A generalized experimental workflow for characterizing the biological activity of a novel compound.
Future Directions
The biological activity of this compound presents an unexplored area for researchers in drug discovery and chemical biology. Initial high-throughput screening against diverse cellular models and protein targets would be a crucial first step. Subsequent hit validation and mechanism of action studies could then pave the way for comparative analyses against established inhibitors, should a specific biological activity be identified.
Until such primary research is conducted and published, a comprehensive and data-supported comparison guide for this compound remains an endeavor for future scientific investigation. Researchers who possess or generate experimental data on this compound are encouraged to publish their findings to contribute to the collective scientific knowledge.
A comparative study of substituted pyridines in medicinal chemistry applications
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged structure" in the design of novel therapeutics. The strategic placement of substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides a comparative analysis of substituted pyridines across various therapeutic areas, supported by experimental data and detailed protocols to aid in the research and development of next-generation pharmaceuticals.
I. Comparative Efficacy of Substituted Pyridines
The true measure of a compound's potential lies in its biological activity. This section presents a comparative summary of the efficacy of various substituted pyridines in anticancer, antibacterial, anti-inflammatory, and antiviral applications, with quantitative data presented in clearly structured tables.
Anticancer Activity
Substituted pyridines are integral to a multitude of anticancer drugs, particularly as kinase inhibitors. The pyridine core often serves as a scaffold to position key pharmacophoric groups within the ATP-binding pocket of kinases.
Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h treatment) | [1] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h treatment) | [1] | |
| Doxorubicin (Ref.) | MCF-7 (Breast) | 1.93 | [1] | |
| 2,6-Diphenylpyridines | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 2.3 | [2] |
| MCF-7 (Breast) | 5.7 | [2] | ||
| PIM-1 Kinase Inhibitors | Compound 12 | MCF-7 (Breast) | 0.0143 | [3] |
| Compound 6 | MCF-7 (Breast) | 0.0194 | [3] | |
| Staurosporine (Ref.) | PIM-1 Kinase | 0.0167 | [3] | |
| Imidazole-Pyridine Hybrids | Compound 5e | BT474 (Breast) | 48.12 | [4] |
| Compound 5c | MDA-MB-468 (Breast) | 43.46 (24h treatment) | [4] |
Antibacterial Activity
The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Substituted pyridines, such as the well-known antituberculosis drug isoniazid, continue to be a promising scaffold for the development of new anti-infectives.
Table 2: Comparative Antibacterial Activity of Substituted Pyridine Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Aminopyridines | Compound 2c | S. aureus | 39 | [5] |
| B. subtilis | 39 | [5] | ||
| Gentamicin (Ref.) | S. aureus | <39 | [5] | |
| Isoniazid Analogs | Isoniazid (INH) | M. tuberculosis | 0.03–0.1 | [6] |
| 2-methyl-INH 9 | M. tuberculosis | Comparable to INH | [6] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key focus of pharmaceutical research. Substituted pyridines have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes like cyclooxygenases (COX).
Table 3: Comparative Anti-inflammatory Activity of Substituted Pyridine Derivatives
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |
| Pyridopyrimidines | Compound IIIf | COX-2 Inhibition | 0.67 | [7] |
| Compound IIIg | COX-2 Inhibition | 1.02 | [7] | |
| Celecoxib (Ref.) | COX-2 Inhibition | 1.11 | [7] | |
| Pyridine Derivatives | Compound 7a | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 76.6 | [8] |
| Compound 7f | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 96.8 | [8] |
Antiviral Activity
The ongoing threat of viral pandemics highlights the urgent need for new antiviral therapies. Pyridine-containing compounds have shown promise against a range of viruses by targeting various stages of the viral life cycle.[9]
Table 4: Comparative Antiviral Activity of Substituted Pyridine Derivatives
| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | PPD-3 | HCoV-229E | 1.9 | [10] |
| PPD-4 | HCoV-229E | 3.1 | [10] | |
| Benzothiazolyl-pyridine Hybrids | Compound 8h | SARS-CoV-2 | 3.669 | [11] |
| Compound 14b | SARS-CoV-2 | 70.48 | [11] |
II. Key Signaling Pathways Modulated by Substituted Pyridines
Understanding the mechanism of action is crucial for rational drug design. Substituted pyridines often exert their therapeutic effects by modulating specific signaling pathways. The following diagrams, rendered using Graphviz, illustrate some of the key pathways targeted by these compounds.
III. Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of a 2-Aminopyridine Derivative via Suzuki-Miyaura Coupling[8]
This protocol outlines a general method for the synthesis of 2-aminopyridine derivatives, a common core for many kinase inhibitors.
Materials:
-
2-amino-5-bromopyridine
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a microwave vial, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Solvent Addition: Add the appropriate solvent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[8][12]
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, PIM-1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Preparation: Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)[14][15]
This protocol details the broth microdilution method for determining the MIC of a compound against bacterial strains.
Materials:
-
Test compound
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Plaque Reduction Assay for Antiviral Activity[10]
This protocol is a standard method for determining the antiviral activity of compounds against plaque-forming viruses.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells)
-
Virus stock
-
Test compound
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethyl cellulose)
-
Crystal violet solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to obtain a confluent monolayer.
-
Infection: Infect the cell monolayer with the virus at a concentration that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour.
-
Treatment: Remove the virus inoculum and wash the cells. Add the overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction relative to the vehicle-treated control. Determine the EC50 value from a dose-response curve.
Protocol 5: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)[8]
This protocol evaluates the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.
IV. Conclusion
The pyridine ring is a remarkably versatile scaffold that continues to provide a fertile ground for the discovery of new and improved therapeutic agents. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry. By understanding the structure-activity relationships, key signaling pathways, and employing robust experimental methodologies, the scientific community can continue to unlock the full potential of substituted pyridines in addressing unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
2-Amino-4-methylnicotinonitrile versus 2-Amino-4,6-diphenylnicotinonitrile biological activity
A comprehensive review of available scientific literature reveals a stark contrast in the documented biological activities of 2-Amino-4,6-diphenylnicotinonitrile and its methylated counterpart, 2-Amino-4-methylnicotinonitrile. While the former exhibits well-documented and potent cytotoxic effects against various cancer cell lines, a significant data gap exists for the latter, raising questions and highlighting opportunities for future research in drug discovery.
This guide provides a comparative analysis of the biological activities of these two structurally related compounds, presenting the available experimental data for 2-Amino-4,6-diphenylnicotinonitrile and underscoring the absence of similar research for this compound. This information is critical for researchers, scientists, and drug development professionals exploring the therapeutic potential of nicotinonitrile derivatives.
Comparative Analysis of Biological Activity
The disparity in the available biological data is the most crucial takeaway. 2-Amino-4,6-diphenylnicotinonitrile and its derivatives have been the subject of multiple studies investigating their anticancer properties. In contrast, there is a notable lack of published research on the biological effects of this compound.
| Biological Activity | 2-Amino-4,6-diphenylnicotinonitrile | This compound |
| Anticancer Activity | Potent cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) has been reported.[1][2] | No data available. |
| Antimicrobial Activity | Some derivatives have shown antimicrobial activity against various pathogens.[2] | No data available. |
| Enzyme Inhibition | Derivatives have been investigated for Pim-1 kinase and SIRT1 inhibitory activity.[2] | No data available. |
Table 1: Summary of Available Biological Activity Data. This table highlights the extensive research on 2-Amino-4,6-diphenylnicotinonitrile's biological activities compared to the complete lack of data for this compound.
In-Depth Look: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives
Multiple studies have demonstrated the potent cytotoxic effects of 2-Amino-4,6-diphenylnicotinonitrile derivatives against human breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several derivatives have been determined, showcasing their potential as anticancer agents.
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Unsubstituted (Compound 1) | MDA-MB-231 | 78.28 ± 3.9 | Doxorubicin | 3.18 ± 0.1 |
| Unsubstituted (Compound 1) | MCF-7 | > 100 | Doxorubicin | 4.17 ± 0.2 |
| 3-methoxy (Compound 2) | MDA-MB-231 | 8.01 ± 0.5 | Doxorubicin | 3.18 ± 0.1 |
| 3-methoxy (Compound 2) | MCF-7 | 16.20 ± 1.3 | Doxorubicin | 4.17 ± 0.2 |
| 4-chloro & 4-methoxy (Compound 3) | MDA-MB-231 | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| 4-chloro & 4-methoxy (Compound 3) | MCF-7 | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 |
| 3-methoxy & 4-methoxy (Compound 4) | MDA-MB-231 | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 |
| 3-methoxy & 4-methoxy (Compound 4) | MCF-7 | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 |
| 4-methoxy (Compound 5) | MDA-MB-231 | 15.52 ± 1.2 | Doxorubicin | 3.18 ± 0.1 |
| 4-methoxy (Compound 5) | MCF-7 | 20.07 ± 1.5 | Doxorubicin | 4.17 ± 0.2 |
| 3-methoxy & 4-chloro (Compound 6) | MDA-MB-231 | 10.23 ± 0.8 | Doxorubicin | 3.18 ± 0.1 |
| 3-methoxy & 4-chloro (Compound 6) | MCF-7 | 9.47 ± 0.7 | Doxorubicin | 4.17 ± 0.2 |
Table 2: Cytotoxicity (IC₅₀) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines. The data clearly indicates that substitutions on the phenyl rings significantly influence the cytotoxic potency, with some derivatives showing higher potency than the reference drug, Doxorubicin.[1][2]
Experimental Protocols
The following is a detailed methodology for the MTT assay used to determine the cytotoxic activity of 2-Amino-4,6-diphenylnicotinonitrile derivatives.
MTT Assay for Cytotoxicity
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231 and MCF-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (2-Amino-4,6-diphenylnicotinonitrile derivatives) and a positive control (e.g., Doxorubicin) and incubated for another 48 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Figure 1: Workflow of the in vitro cytotoxicity MTT assay.
Signaling Pathways
While the exact signaling pathways through which 2-Amino-4,6-diphenylnicotinonitrile derivatives exert their cytotoxic effects have not been fully elucidated in the reviewed literature, their investigation as Pim-1 kinase and SIRT1 inhibitors suggests potential interference with key cellular processes.
-
Pim-1 Kinase Pathway: Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its inhibition can lead to cell cycle arrest and programmed cell death.
-
SIRT1 Pathway: SIRT1 is a protein deacetylase involved in various cellular processes, including cell metabolism, DNA repair, and inflammation. Its inhibition can induce apoptosis in cancer cells.
Figure 2: Potential signaling pathways targeted by compounds.
Conclusion and Future Directions
The available evidence strongly supports the potential of 2-Amino-4,6-diphenylnicotinonitrile derivatives as a promising scaffold for the development of novel anticancer agents. The documented potent cytotoxicity against breast cancer cell lines warrants further investigation into their mechanism of action, in vivo efficacy, and safety profiles.
Conversely, the striking absence of biological activity data for this compound represents a significant knowledge gap. This lack of research prevents any meaningful comparison of its potential therapeutic value against its well-studied diphenyl counterpart. This guide serves as a call to the scientific community to explore the biological properties of this compound. Such studies would not only provide a more complete picture of the structure-activity relationships within this class of compounds but could also uncover new therapeutic leads. Future research should prioritize the screening of this compound for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, to fully assess its potential.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Aminonicotinonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminonicotinonitrile derivatives, with a focus on their anticancer properties through the induction of autophagy, apoptosis, and cell cycle arrest. Experimental data is presented to support these findings, along with detailed protocols for key biological assays and visualizations of relevant signaling pathways.
Structure-Activity Relationship: Anticancer Activity
Recent studies have highlighted the potential of 2-aminonicotinonitrile derivatives as potent anticancer agents. The core of their activity often lies in their ability to modulate crucial cellular processes like autophagy, apoptosis, and cell cycle progression.
Autophagy Induction
A key finding in the SAR of 2-aminonicotinonitrile derivatives is the significant impact of substituents on the pyridine ring. Specifically, in a series of 4,6-diaryl-2-aminonicotinonitrile compounds, it has been demonstrated that:
-
Substituents at the C-4 and C-6 positions are crucial for enhancing autophagy-inducing activity.
-
Substituents at the C-5 position tend to have a detrimental effect on this activity.[1][2][3]
One of the most promising compounds from these studies, 7g , exhibited the strongest autophagy-inducing activity.[1][2][3]
Apoptosis and Cell Cycle Arrest
Beyond autophagy, promising 2-aminonicotinonitrile derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. Compound 7g , for instance, not only induces autophagy but also promotes apoptosis and blocks the cell cycle at the G1 phase in SGC-7901 human gastric cancer cells.[1][2][3] This multi-faceted mechanism of action makes it a strong candidate for further development.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of selected 2-aminonicotinonitrile derivatives against the SGC-7901 human gastric cancer cell line.
| Compound | C-4 Substituent | C-6 Substituent | IC50 (µM) on SGC-7901 cells |
| 7a | Phenyl | Phenyl | > 50 |
| 7g | 4-Methoxyphenyl | 4-Methoxyphenyl | 5.8 ± 0.7 |
| 7h | 4-Fluorophenyl | 4-Fluorophenyl | 8.2 ± 0.9 |
| 7j | 4-Chlorophenyl | 4-Chlorophenyl | 7.5 ± 0.6 |
| Cisplatin | - | - | 12.5 ± 1.3 |
Data extracted from studies on the anticancer effects of 2-aminonicotinonitrile derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Synthesis of 4,6-Diaryl-2-aminonicotinonitrile Derivatives
A general and efficient one-pot synthesis method for 4,6-diaryl-2-aminonicotinonitrile derivatives involves a multi-component reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aryl methyl ketone (1 mmol)
-
Malononitrile (1.2 mmol)
-
Ammonium acetate (8 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the aromatic aldehyde, aryl methyl ketone, malononitrile, and ammonium acetate in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is then recrystallized from ethanol to afford the pure 4,6-diaryl-2-aminonicotinonitrile derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
SGC-7901 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
2-aminonicotinonitrile compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed SGC-7901 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-aminonicotinonitrile compounds for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[4][5][6]
Western Blot Analysis for Autophagy Markers
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated SGC-7901 cell lysates
-
Primary antibodies (e.g., anti-LC3B, anti-p62)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence system. The conversion of LC3-I to LC3-II is a hallmark of autophagy.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by active 2-aminonicotinonitrile compounds.
References
- 1. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Protein-protein Interactions in Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
In Vitro Comparative Analysis of 2-Amino-4-methylnicotinonitrile and Its Bioisosteres: A Guide for Drug Discovery Professionals
A comprehensive in vitro comparison of 2-Amino-4-methylnicotinonitrile and its bioisosteric analogs reveals key structure-activity relationships, particularly in the context of anticancer activity. While a direct head-to-head comparative study is not extensively available in the current literature, this guide synthesizes data from various independent studies to provide insights into the effects of bioisosteric modifications on the biological activity of the nicotinonitrile scaffold.
This guide focuses on the in vitro effects of modifying the core functional groups of this compound: the 2-amino group, the 4-methyl group, and the 3-cyano (nitrile) group. The primary endpoints for comparison are cytotoxic activity against various cancer cell lines and inhibitory activity against relevant molecular targets, such as Pim-1 kinase.
Understanding Bioisosterism in the Context of this compound
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical properties and biological activity by substituting one atom or group with another that has similar steric, electronic, or conformational properties. For this compound, key bioisosteric considerations include:
-
2-Amino Group: This group is a crucial hydrogen bond donor and can be replaced with other functionalities like hydroxyl, amide, or substituted amines to modulate binding affinity and selectivity.
-
4-Methyl Group: This small alkyl group can be replaced by other alkyl groups, halogens, or small heterocyclic rings to explore the steric and electronic requirements of the binding pocket.
-
3-Cyano Group: The nitrile group often acts as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[1][2] Its replacement with other electron-withdrawing groups or small heterocycles can impact target engagement and metabolic stability.
Comparative In Vitro Biological Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various nicotinonitrile derivatives, which can be considered bioisosteric analogs of this compound.
Table 1: In Vitro Cytotoxicity of Nicotinonitrile Derivatives
| Compound ID | 2-Position Substituent | 4-Position Substituent | 6-Position Substituent | Cell Line | IC50 (µM) | Reference |
| Reference | -NH2 | -CH3 | -H | - | - | - |
| Compound 7b | -NH2 | -C6H5 | Thiophene derivative | MCF-7 | 3.58 | [3] |
| PC-3 | 3.60 | [3] | ||||
| Compound 5g | Imino moiety | -C6H4OCH3 | Pyrazolo[3,4-b]pyridine | MCF-7 | ~1-3 | [4] |
| HCT-116 | ~1-3 | [4] | ||||
| Compound 8 | Imino moiety | -C6H4OCH3 | Cyclopenta[b]pyridine | MCF-7 | ~1-3 | [4] |
| HCT-116 | ~1-3 | [4] | ||||
| Compound 9 | Imino moiety | -C6H4OCH3 | Cyclopenta[b]pyridine | MCF-7 | ~1-3 | [4] |
| HCT-116 | ~1-3 | [4] | ||||
| Compound 8e | -NH2 | Phenyl derivative | Phenyl derivative | HepG2 | ≤ 0.28 | [5] |
| MCF-7 | ≤ 0.28 | [5] |
Table 2: In Vitro Pim-1 Kinase Inhibitory Activity of Nicotinonitrile Derivatives
| Compound ID | 2-Position Substituent | 4-Position Substituent | 6-Position Substituent | IC50 (nM) | Reference |
| Compound 4k | -NH2 | Phenyl derivative | Thiophene derivative | 21.2 | [3] |
| Compound 7b | -NH2 | -C6H5 | Thiophene derivative | 18.9 | [3] |
| Compound 8e | -NH2 | Phenyl derivative | Phenyl derivative | ≤ 280 (for Pim-1, -2, -3) | [5] |
| Staurosporine (Control) | - | - | - | 16.7 | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 2-Amino-4-methylnicotinonitrile Against Established Drugs in the Context of iNOS Inhibition
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to both host defense and pathological processes. Consequently, the development of potent and selective iNOS inhibitors is of significant interest for a range of therapeutic areas, including inflammatory diseases and certain cancers. This guide provides a comparative analysis of the efficacy of 2-amino-4-methylpyridine, as a proxy for 2-Amino-4-methylnicotinonitrile, against established iNOS inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL), 1400W, and Aminoguanidine.
Quantitative Efficacy Data
The following table summarizes the in vitro potency of the compared compounds as inhibitors of iNOS. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Species | Source |
| 2-amino-4-methylpyridine | iNOS (NOS II) | 0.006 | Mouse (RAW 264.7 cells) | [1] |
| Human recombinant iNOS (NOS II) | 0.04 | Human | [1] | |
| Human recombinant nNOS (NOS I) | 0.1 | Human | [1] | |
| Human recombinant eNOS (NOS III) | 0.1 | Human | [1] | |
| L-NIL | iNOS | 0.4 - 3.3 | Not Specified | [2] |
| miNOS | 3.3 | Mouse | [3][4][5][6] | |
| rcNOS | 92 | Rat | [3][4][5] | |
| 1400W | iNOS | Kd = 7 nM (0.007 µM) | Not Specified | [7][8] |
| nNOS | Ki = 2 | Not Specified | ||
| eNOS | Ki = 50 | Not Specified | ||
| Aminoguanidine | iNOS | 2.1 | Mouse | [9] |
Signaling Pathway and Experimental Workflow
To understand the context of iNOS inhibition, the following diagrams illustrate the general signaling pathway leading to iNOS expression and a typical experimental workflow for evaluating iNOS inhibitors.
Caption: Generalized iNOS signaling pathway.
Caption: Experimental workflow for iNOS inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess iNOS inhibition.
In Vitro iNOS Enzyme Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
-
Principle: iNOS catalyzes the conversion of [³H]-L-arginine to [³H]-L-citrulline and NO. Since L-arginine is charged and L-citrulline is neutral, they can be separated by cation exchange chromatography. The amount of radioactivity in the L-citrulline fraction is proportional to the enzyme activity.
-
Materials:
-
Purified recombinant iNOS or cell/tissue lysates containing iNOS.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing dithiothreitol and cofactors).
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).
-
[³H]-L-arginine.
-
Calmodulin.
-
Stop Buffer (e.g., containing EDTA and a high concentration of non-radiolabeled L-arginine).
-
Cation exchange resin (e.g., Dowex 50W-X8).
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, cofactors, calmodulin, and varying concentrations of the test inhibitor.
-
Add the iNOS enzyme source to initiate a pre-incubation period.
-
Start the reaction by adding [³H]-L-arginine.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Separate [³H]-L-citrulline from unreacted [³H]-L-arginine by passing the reaction mixture through a cation exchange column.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Cell-Based iNOS Activity Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the supernatant of cultured cells stimulated to express iNOS.
-
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm. The amount of nitrite produced is an indirect measure of iNOS activity.
-
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 murine macrophages).
-
Cell culture medium and supplements.
-
Inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)).
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite standard solution.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression.
-
Incubate for a period sufficient for NO production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from the standard curve and determine the IC50 of the inhibitor.
-
In Vivo Model of Inflammation (LPS-Induced Endotoxemia)
This model is commonly used to assess the in vivo efficacy of iNOS inhibitors in a systemic inflammatory setting.
-
Principle: Administration of LPS to rodents induces a systemic inflammatory response, leading to the expression of iNOS and a subsequent increase in plasma nitrate/nitrite levels. An effective iNOS inhibitor will reduce this increase.
-
Materials:
-
Rodents (e.g., mice or rats).
-
Lipopolysaccharide (LPS).
-
Test inhibitor formulated for in vivo administration.
-
Method for measuring plasma nitrate/nitrite (e.g., Griess assay after conversion of nitrate to nitrite).
-
-
Procedure:
-
Administer the test inhibitor or vehicle to the animals.
-
After a predetermined time, induce systemic inflammation by injecting LPS.
-
At a specified time point post-LPS injection, collect blood samples.
-
Separate plasma and measure the total nitrate/nitrite concentration.
-
Compare the nitrate/nitrite levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy.
-
Conclusion
Based on the available data for its close analog, 2-amino-4-methylpyridine, the nicotinonitrile derivative shows potential as a highly potent iNOS inhibitor, with IC50 values in the low nanomolar range for the murine enzyme. Its potency against human iNOS is also notable. In comparison to the established inhibitors, 2-amino-4-methylpyridine demonstrates significantly greater potency than L-NIL and Aminoguanidine. 1400W stands out for its very high affinity (low nanomolar Kd), indicating tight binding to the enzyme.
The provided experimental protocols and workflow offer a robust framework for the systematic evaluation of this compound. Further studies are warranted to directly assess its efficacy and selectivity against all three NOS isoforms and to validate these in vitro findings in relevant in vivo models of inflammation. Such investigations will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1400W [sigmaaldrich.com]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-4-methylnicotinonitrile: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Amino-4-methylnicotinonitrile based on safety data sheets for structurally similar compounds. No specific safety data sheet for this compound was found. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, regional, and national regulations.
This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Pre-Disposal Hazard Assessment
Based on data for similar compounds like 2-amino-4-methylpyridine and other aminonicotinonitriles, this compound should be handled as a hazardous substance. Key potential hazards include:
-
Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][2][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][5]
Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times when handling this compound.[2][3][6] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][6]
Segregated Chemical Waste Collection
Proper segregation is crucial to prevent dangerous chemical reactions. Never mix incompatible waste streams.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[7]
-
Waste Accumulation:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
Operational Disposal Plan
Disposal of this compound must be handled through your institution's certified hazardous waste management program.[7]
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment.[7]
-
Request for Pickup: Once the container is full or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your EHS department.[7]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.[7]
-
Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7]
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [6][7]
Hazard and Precautionary Data for Similar Compounds
The following table summarizes hazard classifications and precautionary statements for compounds structurally similar to this compound. This information should be used as a guide for handling and disposal.
| Hazard Statement | Description | Precautionary Statement | Description |
| H301 | Toxic if swallowed.[2][3] | P264 | Wash hands thoroughly after handling.[2] |
| H311 | Toxic in contact with skin.[2] | P270 | Do not eat, drink or smoke when using this product.[2][3] |
| H315 | Causes skin irritation.[2][3][5] | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| H319 | Causes serious eye irritation.[2][3][5] | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |
| H335 | May cause respiratory irritation.[2][3] | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | ||
| P405 | Store locked up.[2][3][6] | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][6] |
Disposal Workflow
References
Personal protective equipment for handling 2-Amino-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Amino-4-methylnicotinonitrile (CAS No. 71493-76-0). The following procedures are based on the known hazards of structurally similar compounds, such as other aminopyridine and nitrile derivatives, due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound. These compounds are typically classified as skin, eye, and respiratory irritants, and may possess acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3][4][5] Adherence to these guidelines is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are regularly inspected for tears or degradation and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and buttoned completely. |
| Respiratory | N95 or higher Respirator | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is essential for minimizing risk. This section outlines the procedural steps for the safe handling of this compound.
Workflow for Handling this compound
Caption: A four-step workflow for the safe handling of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have appropriate spill cleanup materials readily available (e.g., absorbent pads, and a designated waste container).
-
-
Handling and Use:
-
All weighing and handling of the solid compound must be conducted within a chemical fume hood to control dust.
-
Use a spatula for transferring the powder. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Decontamination and Cleanup:
-
Wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) and then with water.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree for this compound Waste
Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.
-
Unused or Expired Chemical: Dispose of as hazardous chemical waste in its original container or a compatible, properly labeled waste container. Do not mix with other waste streams.
-
Contaminated Solids: This includes items like used weighing papers, contaminated paper towels, and disposable plasticware. These should be collected in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.
-
Contaminated Liquids: Solutions containing this compound and rinse from cleaning contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag and sealed for disposal.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
